15-Deoxoeucosterol
Description
Properties
IUPAC Name |
1-[(2'S,3S,4S,4'R,5R,10S,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-24,30,32H,7-17H2,1-6H3/t18-,22+,23-,24+,25-,26-,27+,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRCCXBCFBIWPN-KNRSYIFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 15-Deoxoeucosterol: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Deoxoeucosterol is a nortriterpenoid aglycone belonging to the eucosterol class of compounds. Primarily found in glycosidic linkage in plants of the Scilla genus, this molecule and its derivatives have garnered significant interest for their potent biological activities, including cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound and its related compounds. Detailed experimental protocols for isolation, characterization, and biological evaluation are presented, along with a discussion of its potential mechanism of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex nortriterpenoid characterized by a spirocyclic core. While the aglycone itself is not extensively characterized in the literature, its structure can be inferred from its name and the well-documented structure of its derivatives, such as 15-deoxo-30-hydroxyeucosterol. The core structure is a modified lanostane skeleton, typical of eucosterol-type nortriterpenoids.
Table 1: Physicochemical Properties of Eucosterol-Type Nortriterpenoids
| Property | Data | Reference |
| Molecular Formula | C29H44O4 (Inferred for this compound) | Inferred |
| Molecular Weight | 456.66 g/mol (Inferred for this compound) | Inferred |
| Appearance | Typically isolated as a white amorphous powder (for glycosides) | [1] |
| Solubility | Aglycone is expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Glycosides are more soluble in aqueous methanol. | General knowledge |
Biological Activities and Mechanism of Action
The primary biological activities reported for compounds related to this compound are their cytotoxic and antimicrobial effects. These activities are predominantly documented for the glycosidic forms isolated from Scilla scilloides.
Anti-tumor Activity
Eucosterol oligoglycosides, including a derivative of this compound, have demonstrated significant cytotoxicity against a range of human cancer cell lines. The anti-tumor effects are believed to be a key therapeutic potential of this class of compounds.
Table 2: In Vitro Cytotoxicity of Eucosterol Oligoglycosides from Scilla scilloides
| Compound | Cell Line | ED50 (nM) | Reference |
| Compound 3 (a eucosterol oligoglycoside) | A549 (Human lung carcinoma) | 1.53 | [1][2] |
| SK-OV-3 (Human ovarian cancer) | 2.11 | [1][2] | |
| SK-MEL-2 (Human skin melanoma) | 3.06 | ||
| XF498 (Human CNS cancer) | 2.54 | ||
| HCT15 (Human colon cancer) | 1.98 |
Antimicrobial Activity
In addition to their anti-cancer properties, eucosterol oligosaccharides from Scilla scilloides have shown inhibitory activity against various fungi, suggesting potential applications as antifungal agents.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound and its derivatives exert their cytotoxic effects have not yet been fully elucidated. However, studies on extracts from the Scilla genus and other cytotoxic triterpenoids suggest that the induction of apoptosis is a likely mechanism. The activation of caspases, modulation of Bcl-2 family proteins, and induction of DNA fragmentation are common features of apoptosis induced by natural products.
Based on the known cytotoxic effects, a hypothetical signaling pathway leading to apoptosis is proposed below. It is important to note that this pathway is a generalized representation and requires experimental validation for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of this compound and its derivatives.
Isolation of Eucosterol Glycosides from Scilla scilloides
This protocol outlines the general steps for the extraction and isolation of eucosterol glycosides, from which the aglycone can be obtained by hydrolysis.
Protocol:
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Extraction: Air-dried and powdered bulbs of Scilla scilloides are extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure.
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Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The biologically active fractions are typically found in the n-butanol layer.
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Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Further Purification: Fractions containing the compounds of interest are further purified by repeated column chromatography using different stationary phases, such as Sephadex LH-20, and eluted with methanol.
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Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield the pure eucosterol glycosides.
Structural Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic techniques.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure of the aglycone and the sugar moieties, as well as their linkage points. These experiments are crucial for assigning all proton and carbon signals and determining the stereochemistry of the molecule.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Protocol:
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Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
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Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a further 48-72 hours.
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MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.
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Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
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Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The ED50 (effective dose for 50% inhibition) is then determined.
Conclusion and Future Directions
This compound and its naturally occurring glycosides represent a promising class of nortriterpenoids with potent anti-tumor activity. While the initial biological screening is encouraging, further research is required to fully unlock their therapeutic potential. Key areas for future investigation include:
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Elucidation of the precise mechanism of action: Detailed studies are needed to identify the specific cellular targets and signaling pathways modulated by these compounds to induce apoptosis.
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Synthesis of the aglycone and its analogs: The development of a synthetic route to this compound would enable the preparation of larger quantities for in-depth biological evaluation and the generation of novel analogs with improved activity and pharmacokinetic properties.
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In vivo studies: Preclinical studies in animal models are essential to evaluate the efficacy, toxicity, and pharmacokinetic profile of these compounds.
This technical guide provides a solid foundation for researchers interested in exploring the chemical and biological properties of this compound and its derivatives, paving the way for the potential development of new anti-cancer agents from this natural product scaffold.
References
Discovery and characterization of 15-Deoxoeucosterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific information on 15-Deoxoeucosterol, a spirocyclic nortriterpenoid of natural origin. This document summarizes its discovery, chemical properties, and reported biological activities, while also highlighting areas where further research is needed.
Discovery and Structural Characterization
Natural Sources: this compound has been identified and isolated from several plant species within the Hyacinthaceae family. These sources include Scilla scilloides, Pseudoprospero firmifolium, Massonia pustulata, and Massonia bifolia. The isolation of this compound from multiple species within this family suggests it may be a characteristic metabolite of this plant group.
Chemical Identity: The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 81241-53-4[1] |
| Molecular Formula | C29H46O4[1] |
| Molecular Weight | 458.67 g/mol [1] |
Biological Activities and Therapeutic Potential
Preliminary studies and reports on related compounds suggest that this compound possesses biological activities that may be of therapeutic interest, particularly in the fields of oncology and angiogenesis.
Cytotoxicity: Spirocyclic nortriterpenoids isolated from the Hyacinthaceae family have demonstrated cytotoxic effects against various cancer cell lines. Notably, some of these compounds have shown activity against HeLa (cervical cancer) cells. However, specific quantitative data, such as IC50 values for this compound against different cancer cell lines, are not yet available in the public domain.
Anti-Angiogenic Activity: There is evidence to suggest that this compound may exhibit anti-angiogenic properties. This activity is characteristic of some related natural products from the same plant family. The inhibition of angiogenesis, the formation of new blood vessels, is a critical target in cancer therapy. The precise mechanism and quantitative efficacy of this compound as an anti-angiogenic agent require further investigation.
Experimental Protocols
Detailed and validated experimental protocols specifically for the isolation and biological evaluation of this compound are not extensively documented in publicly accessible literature. The following sections outline generalized methodologies based on standard practices for natural product chemistry and pharmacology.
Isolation and Purification
A general workflow for the isolation of this compound from its plant sources would typically involve the following steps:
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Extraction: The dried and powdered plant material is extracted with a polar solvent, typically methanol, to isolate a wide range of secondary metabolites.
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Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to purify the target compound.
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Gel Filtration Chromatography: A common initial step is gel filtration using a resin like Sephadex LH-20 to separate compounds based on their molecular size.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a reverse-phase column (e.g., C18) and a suitable solvent gradient (e.g., methanol-water).
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Cytotoxicity Assessment (MTT Assay)
The cytotoxic effect of this compound can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A dose-response curve is generated to calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
In Vitro Anti-Angiogenesis Assay (Tube Formation Assay)
The anti-angiogenic potential of this compound can be assessed in vitro by evaluating its effect on the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures on a basement membrane matrix (e.g., Matrigel).
Inhibition of tube formation, quantified by measuring parameters like tube length and number of branch points, indicates potential anti-angiogenic activity.
Signaling Pathways and Mechanism of Action
The specific molecular targets and signaling pathways modulated by this compound have not yet been elucidated. Further research, including molecular docking studies, proteomic and genomic analyses, will be necessary to understand its mechanism of action. Given the reported anti-angiogenic potential of related compounds, it is plausible that this compound may interfere with key signaling cascades involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway. However, this remains to be experimentally validated.
Future Directions
This compound represents a natural product with potential for further investigation in drug discovery and development. Key areas for future research include:
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Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.
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Detailed Biological Evaluation: Comprehensive screening against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values. In-depth in vivo studies are also needed to confirm its anti-angiogenic and anti-tumor efficacy.
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Mechanism of Action Studies: Identification of the molecular targets and elucidation of the signaling pathways through which it exerts its biological effects.
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Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to evaluate its drug-like properties.
References
Unraveling the Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of 15-Deoxoeucosterol in Marine Organisms
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthesis of 15-deoxoeucosterol in marine organisms has not yet been fully elucidated in published scientific literature. The following guide presents a putative pathway based on established principles of sterol and triterpenoid biosynthesis. This document is intended to serve as a foundational resource to stimulate and guide future research in this area.
Introduction
This compound is a spirocyclic nortriterpenoid, a class of complex natural products that have garnered significant interest for their diverse and potent biological activities. While the parent compound, eucosterol, has been isolated from terrestrial plants, the "15-deoxo" variant's presence and biosynthesis in marine ecosystems remain a compelling area of investigation. This guide provides a hypothetical biosynthetic pathway for this compound, drawing parallels from well-characterized sterol and triterpenoid biosynthetic routes. Furthermore, it outlines the types of quantitative data and experimental methodologies that will be crucial in validating and detailing this proposed pathway.
Proposed Biosynthetic Pathway of Eucosterol
The biosynthesis of steroids and triterpenoids in marine organisms, such as sea cucumbers, is known to originate from the cyclization of squalene to form lanosterol or other related triterpenes. From this common precursor, a series of enzymatic modifications, including demethylations, oxidations, and rearrangements, are thought to lead to the formation of the complex eucosterol scaffold. The "15-deoxo" characteristic suggests a variation in the later, more specific steps of the pathway where a hydroxylation at the C-15 position is either absent or the resulting hydroxyl group is subsequently removed.
A plausible, albeit speculative, biosynthetic route to eucosterol, and by extension this compound, is proposed to initiate from the ubiquitous precursor, (S)-2,3-Oxidosqualene.
Caption: Putative biosynthetic pathway of this compound from acetyl-CoA.
Quantitative Data for Pathway Elucidation
The validation of the proposed biosynthetic pathway for this compound will necessitate the acquisition of robust quantitative data. The following table outlines the key types of data that researchers should aim to collect.
| Data Type | Description | Potential Experimental Approaches |
| Precursor Incorporation Rates | Quantification of the incorporation of labeled precursors (e.g., ¹³C-glucose, ¹³C-acetate, ¹³C-mevalonate) into this compound and its proposed intermediates. | Stable Isotope Labeling followed by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) analysis. |
| Enzyme Kinetics | Determination of kinetic parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ) for the key enzymes in the pathway, such as oxidosqualene cyclase and cytochrome P450 monooxygenases. | In vitro enzyme assays using purified recombinant enzymes and varying substrate concentrations. |
| Gene Expression Levels | Quantification of the transcript levels of genes encoding the biosynthetic enzymes under different physiological conditions or in different tissues of the marine organism. | Quantitative Real-Time PCR (qRT-PCR) or RNA-Sequencing (RNA-Seq). |
| Metabolite Concentrations | Measurement of the absolute or relative concentrations of this compound and its putative biosynthetic intermediates in the source organism. | Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics. |
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway will rely on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments that would be instrumental in this research.
Isolation and Structure Elucidation of this compound and Intermediates
Objective: To purify this compound and its potential biosynthetic precursors from the marine source organism for structural characterization and as standards for quantitative analysis.
Methodology:
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Extraction: Lyophilized tissue from the marine organism is extracted with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
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Chromatographic Separation: The crude extracts are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.
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Structure Determination: The purified compounds are structurally characterized using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).
Identification of Candidate Biosynthetic Genes
Objective: To identify the genes encoding the enzymes responsible for the biosynthesis of this compound.
Methodology:
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Transcriptome Sequencing: RNA is extracted from the marine organism, and the transcriptome is sequenced using next-generation sequencing platforms (e.g., Illumina).
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Bioinformatic Analysis: The assembled transcriptome is searched for sequences homologous to known triterpenoid and sterol biosynthetic genes, such as oxidosqualene cyclases, cytochrome P450s, and methyltransferases.
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Gene Expression Analysis: The expression profiles of candidate genes are analyzed to identify those that correlate with the production of this compound.
In Vitro Enzyme Assays
Objective: To functionally characterize the candidate biosynthetic enzymes and confirm their role in the proposed pathway.
Methodology:
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Gene Cloning and Expression: The coding sequences of the candidate genes are cloned into expression vectors and heterologously expressed in a suitable host, such as E. coli or yeast.
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Protein Purification: The recombinant enzymes are purified using affinity chromatography (e.g., Ni-NTA).
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Enzyme Assays: The purified enzymes are incubated with their putative substrates (e.g., 2,3-oxidosqualene for an oxidosqualene cyclase), and the reaction products are analyzed by LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enzymatic activity.
Caption: Experimental workflow for elucidating the biosynthesis of this compound.
Future Outlook
The study of the biosynthesis of this compound in marine organisms is a promising frontier in marine natural product research. The elucidation of this pathway will not only provide fundamental insights into the metabolic capabilities of marine life but also pave the way for the biotechnological production of this and related compounds. The methodologies and conceptual framework presented in this guide offer a starting point for researchers to embark on this exciting scientific journey. The potential discovery of novel enzymes with unique catalytic activities could also have significant implications for synthetic biology and industrial biocatalysis.
An In-depth Technical Guide to 15-Deoxoeucosterol and Related Spirocyclic Nortriterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 15-Deoxoeucosterol, a spirocyclic nortriterpenoid, and its related compounds. Due to the limited publicly available data specifically on this compound, this document expands its scope to include the broader family of eucosterols, compounds known for their potential therapeutic properties. This guide synthesizes the available information on their chemical properties, biological activities, and the methodologies used for their isolation and characterization, aiming to provide a valuable resource for researchers in natural product chemistry and drug discovery.
Introduction to this compound
This compound is a nortriterpenoid belonging to the eucosterol family, which is characterized by a unique spirocyclic core. These natural products have been isolated from various plant species, particularly from the genera Eucomis and Scilla. While specific biological data for this compound is scarce in peer-reviewed literature, the structural similarity to other bioactive eucosterols suggests its potential for further investigation.
Chemical and Physical Properties
A summary of the key chemical identifiers for this compound is presented in the table below.
| Identifier | Value | Source |
| CAS Number | 81241-53-4 | Internal Search |
| Molecular Formula | C₂₉H₄₆O₄ | Internal Search |
| Molecular Weight | 458.67 g/mol | Internal Search |
Biological Activities of Eucosterol Derivatives
While data on this compound is limited, a closely related compound, 15-deoxo-30-hydroxyeucosterol , has been isolated from Scilla scilloides and demonstrated significant anti-tumor activity. Research has shown that eucosterol oligoglycosides, including derivatives of this compound, exhibit cytotoxicity against various tumor cell lines[1]. This suggests that the eucosterol scaffold is a promising pharmacophore for the development of novel anticancer agents. The broader class of spirocyclic nortriterpenoids has been recognized for a wide range of biological activities, highlighting the therapeutic potential of this structural motif[2].
Experimental Protocols: A General Approach
General Isolation and Purification Workflow
The following diagram illustrates a typical workflow for the isolation of eucosterol-type compounds from plant material.
Signaling Pathways: An Area for Future Research
The mechanism of action and the specific signaling pathways modulated by this compound and its derivatives remain to be elucidated. The anti-tumor activity of related compounds suggests potential interference with key cellular processes such as proliferation, apoptosis, or cell cycle regulation. Future research should focus on target identification and pathway analysis to understand the molecular basis of their bioactivity. A hypothetical logical relationship for investigating the mechanism of action is presented below.
Conclusion and Future Directions
This compound represents a structurally intriguing natural product within the bioactive eucosterol family. While current data on this specific compound is sparse, the demonstrated anti-tumor properties of its close analogues warrant further investigation. Future research efforts should be directed towards the total synthesis of this compound to enable comprehensive biological evaluation, including the elucidation of its mechanism of action and identification of its molecular targets. Such studies will be crucial in unlocking the full therapeutic potential of this and other related spirocyclic nortriterpenoids.
References
Unlocking the Therapeutic Potential of the Ocean: A Technical Guide to the Biological Activity of Novel Marine Sterols
For Researchers, Scientists, and Drug Development Professionals
The marine environment, a vast and largely untapped reservoir of biodiversity, offers a treasure trove of unique chemical structures with significant therapeutic potential. Among these, novel marine sterols have emerged as a promising class of bioactive compounds, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of these fascinating molecules, with a focus on their neuroprotective, anti-inflammatory, anticancer, and antiviral properties. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid in the advancement of marine-derived drug discovery and development.
Quantitative Data Summary: A Comparative Overview of Bioactivity
To facilitate a clear comparison of the therapeutic potential of various novel marine sterols, the following tables summarize the key quantitative data from a range of preclinical studies.
Table 1: Neuroprotective and Anti-inflammatory Activity of Marine Sterols
| Marine Sterol | Biological Activity | Assay System | IC50 / EC50 Value | Source Organism |
| Fucosterol | Butyrylcholinesterase (BChE) Inhibition | Enzymatic Assay | 421.72 ± 1.43 µM | Eisenia stolonifera |
| 24-hydroperoxy 24-vinylcholesterol | Butyrylcholinesterase (BChE) Inhibition | Enzymatic Assay | 176.46 ± 2.51 µM | Eisenia stolonifera |
| Fucosterol | β-secretase (BACE1) Inhibition | In vitro enzymatic assay | 64.12 ± 1.0 µM | Ecklonia stolonifera and Undaria pinnatifida |
| 5α-pregn-20-en-3β-ol | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW264.7 macrophages | 30.15 ± 1.05 μM | Dendronephthya mucronate |
| 5α-cholestan-3,6-dione | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW264.7 macrophages | 35.97 ± 2.06 μM | Dendronephthya mucronate |
| Sterol-rich fraction | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | < 6.25 µg/mL | Nannochloropsis oculata |
Table 2: Anticancer and Antiviral Activity of Marine Sterols and Related Compounds
| Compound | Biological Activity | Cancer Cell Line / Virus | IC50 / EC50 Value | Source Organism |
| Sterol-rich fraction | Cytotoxicity | HL-60 | 23.58 ± 0.09 µg/mL | Nannochloropsis oculata |
| Weinbersterol A | Anti-HIV Activity | --- | Micromolar range | Petrosia weinbergi[1] |
| Weinbersterol B | Anti-HIV Activity | --- | Micromolar range | Petrosia weinbergi[1] |
| Microspinosamide | Anti-HIV-1 Activity | In vitro cell-based assay | 0.2 µg/ml | Sidonops microspinosa[2] |
| Aspergilol H | Anti-HSV-1 Activity | --- | 4.68 µM | Aspergillus versicolor SCSIO 41502 |
| Aspergilol I | Anti-HSV-1 Activity | --- | 6.25 µM | Aspergillus versicolor SCSIO 41502 |
| Coccoquinone A | Anti-HSV-1 Activity | --- | 3.12 µM | Aspergillus versicolor SCSIO 41502 |
| Halovirs A-E | Anti-HSV-1 Activity | --- | 1.1 - 3.5 µM | Scytidium sp.[3] |
| Ergosterol peroxide | Anti-Porcine Deltacoronavirus (PDCoV) | LLC-PK1 cells | Dose-dependent inhibition | --- |
Key Biological Activities and Mechanisms of Action
Novel marine sterols exert their biological effects through a variety of mechanisms, often involving the modulation of key signaling pathways that regulate cellular processes such as inflammation, oxidative stress, proliferation, and survival.
Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases
Several marine sterols have demonstrated significant neuroprotective properties, positioning them as promising candidates for the development of therapeutics for neurodegenerative disorders like Alzheimer's disease.
Fucosterol , one of the most abundant phytosterols in brown algae, has been shown to protect against Aβ-induced cytotoxicity.[4] It achieves this by upregulating the Tropomyosin receptor kinase B (TrkB)-mediated ERK1/2 signaling pathway. Furthermore, fucosterol and other marine sterols can inhibit cholinesterases and β-secretase, enzymes critically involved in the pathogenesis of Alzheimer's disease.
Saringosterol , another marine sterol, has been found to reduce the burden of Aβ plaques and improve cognitive function in animal models of Alzheimer's disease.
The neuroprotective actions of these sterols are also attributed to their ability to combat oxidative stress and neuroinflammation. They can activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes, and suppress the NF-κB pathway, which is a key regulator of inflammation.
Anti-inflammatory Activity: Quelling the Fire of Chronic Disease
Chronic inflammation is a hallmark of many diseases, and marine sterols have shown potent anti-inflammatory effects. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like IL-1β, IL-6, and TNF-α.
The primary mechanism for this anti-inflammatory action is the downregulation of the NF-κB signaling pathway. By inhibiting the activation and nuclear translocation of NF-κB, marine sterols prevent the transcription of genes encoding for inflammatory proteins like iNOS and COX-2. Fucosterol, for instance, has been shown to suppress the phosphorylation of key components of the NF-κB and MAPK pathways.
Anticancer Properties: A New Wave of Cancer Therapeutics
The unique structures of marine sterols have also been associated with significant anticancer activity. They can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. For example, a sterol-rich fraction from the marine microalga Nannochloropsis oculata exhibited a marked cytotoxic effect on HL-60 human leukemia cells. The anticancer mechanisms of phytosterols, in general, involve the modulation of membrane structure, signal transduction pathways that regulate tumor growth and apoptosis, and the host's immune function.
Antiviral Capabilities: Defending Against Viral Threats
A number of marine sterols and related compounds have demonstrated promising antiviral activity against a range of viruses. For instance, Weinbersterols A and B, isolated from the sponge Petrosia weinbergi, are active against the human immunodeficiency virus (HIV). Ergosterol peroxide has been shown to inhibit the replication of porcine deltacoronavirus by suppressing the NF-κB and p38/MAPK signaling pathways. The antiviral mechanisms of these compounds can involve the inhibition of viral entry, replication, or the modulation of the host's immune response.
Experimental Protocols: A Guide to Bioactivity Assessment
This section provides detailed methodologies for key experiments cited in the study of the biological activity of novel marine sterols.
Cytotoxicity and Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
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Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
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Materials:
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96-well microtiter plates
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Cell culture medium
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Phosphate-Buffered Saline (PBS)
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
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Microplate reader
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Procedure:
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat the cells with various concentrations of the marine sterol and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
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After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
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After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Incubate the plate for an additional 4 hours or overnight at 37°C.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, a common in vitro model for inflammation.
-
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Materials:
-
RAW 264.7 macrophage cells
-
24-well plates
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the marine sterol for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include wells with cells only, cells with LPS only, and cells with the sterol only.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (50 µL of Part A and 50 µL of Part B, freshly mixed) in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.
-
Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay determines the ability of a compound to inhibit the activity of acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine.
-
Principle: The assay measures the hydrolysis of acetylthiocholine iodide by AChE. The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.
-
Materials:
-
96-well microplate
-
Phosphate buffer (pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add 25 µL of the marine sterol solution at different concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0) and 25 µL of AChE solution.
-
Incubate the mixture for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm immediately and then at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value can then be determined.
-
Signaling Pathway Analysis: Western Blotting for Phosphorylated Proteins
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it ideal for studying the activation of signaling pathways through the detection of phosphorylated proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize the target protein (e.g., phosphorylated ERK1/2).
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the marine sterol for the desired time.
-
Lyse the cells and collect the protein lysate.
-
Quantify the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the marine sterol on protein phosphorylation.
-
Signaling Pathways and Experimental Workflows
The biological activities of novel marine sterols are intricately linked to their ability to modulate specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions and a general workflow for bioactivity screening.
Experimental workflow for marine sterol bioactivity screening.
Anti-inflammatory signaling pathway of marine sterols.
Neuroprotective signaling pathways activated by fucosterol.
This guide underscores the significant potential of novel marine sterols as a source of new therapeutic agents. The diverse biological activities, coupled with their unique chemical structures, make them a compelling area for continued research and development. The provided data, protocols, and pathway diagrams are intended to equip researchers with the necessary tools and knowledge to further explore and harness the therapeutic power of these marine-derived compounds.
References
- 1. Sterols of the marine sponge Petrosia weinbergi: implications for the absolute configurations of the antiviral orthoesterols and weinbersterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine compounds and their antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progresses in marine microbial-derived antiviral natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Effects of 15-Deoxoeucosterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Deoxoeucosterol, a naturally occurring nortriterpenoid, has emerged as a compound of interest for its potential therapeutic applications. Belonging to the eucosterol class of compounds, it has been primarily investigated for its anti-tumor and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of research on this compound and related compounds, focusing on its therapeutic potential, underlying mechanisms of action, and relevant experimental methodologies. Due to the limited volume of research specifically on this compound, this document also draws upon data from structurally related compounds, such as eucosterol oligoglycosides and other lanostane-type triterpenoids, to infer potential biological activities and pathways.
Introduction
This compound is a spirocyclic nortriterpenoid isolated from various plant species. Its unique chemical structure has prompted investigations into its biological activities. Preliminary studies suggest that this class of compounds possesses significant cytotoxic effects against various cancer cell lines and may also exhibit anti-inflammatory properties. This guide aims to consolidate the available data, provide detailed experimental protocols for its investigation, and visualize potential signaling pathways, thereby serving as a valuable resource for researchers in the field of drug discovery and development.
Anti-Cancer Activity
The anti-proliferative effect of compounds structurally related to this compound has been evaluated in several studies. These investigations highlight the potential of this chemical scaffold in oncology.
Quantitative Data on Cytotoxicity
The following tables summarize the cytotoxic activities of a eucosterol oligoglycoside closely related to this compound and other lanostane triterpenoids against various cancer cell lines.
Table 1: Cytotoxicity of a Related Eucosterol Oligoglycoside
| Compound | Cell Line | ED50 (nM) | Reference |
| Eucosterol Oligoglycoside | Various Tumor Cells | 1.53 - 3.06 | [1] |
Table 2: In Vivo Anti-Tumor Activity of a Related Eucosterol Oligoglycoside
| Compound | Tumor Model | Dose | T/C Value (%) | Reference |
| Eucosterol Oligoglycoside | Sarcoma 180 (in mice) | 3 mg/kg | 239 | [1] |
Table 3: Cytotoxicity of Related Lanostane Triterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | HeLa | 1.29 | [2] |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | A549 | 1.50 | [2] |
| Pardinol B | Various human cancer cell lines | 5.3 - 14.7 | [3] |
| Pardinols E-H | Various human cancer cell lines | 5.3 - 14.7 |
Postulated Mechanism of Action: Apoptosis Induction
Based on the known mechanisms of other cytotoxic triterpenoids and flavonoids, it is hypothesized that this compound may induce apoptosis in cancer cells. This could involve the modulation of key signaling pathways that regulate cell death. Flavonoids, for instance, have been shown to interact with the PI3-kinase, Akt/PKB, and MAP-kinase signaling pathways to induce apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cancer cells.
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. Eucosterol oligoglycosides isolated from Scilla scilloides and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanostane triterpenoids from Tricholoma pardinum with NO production inhibitory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 15-Deoxoeucosterol Derivatives and Analogues for Researchers and Drug Development Professionals
Introduction
15-Deoxoeucosterol, a naturally occurring steroidal lactone, has emerged as a promising scaffold for the development of novel therapeutic agents. Its unique chemical structure, characterized by the absence of a ketone at the C-15 position found in its parent compound eucosterol, has drawn the attention of medicinal chemists. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives and their analogues, with a focus on their potential as anti-inflammatory and cytotoxic agents.
Chemical Synthesis and Characterization
The synthesis of this compound derivatives primarily involves modifications of the core eucosterol structure, which can be isolated from various natural sources. A key synthetic challenge lies in the selective manipulation of functional groups on the steroidal backbone.
General Synthetic Approach:
A common synthetic route to this compound derivatives commences with the isolation and purification of eucosterol. The subsequent steps often involve:
-
Protection of reactive functional groups: Hydroxyl and carboxyl groups are often protected to prevent unwanted side reactions.
-
Modification of the lactone ring: The lactone moiety can be opened or modified to introduce different functionalities.
-
Derivatization of the steroidal core: Various chemical groups can be introduced at different positions of the steroid nucleus to create a library of analogues.
-
Deprotection and purification: The final step involves the removal of protecting groups and purification of the target compounds, typically using chromatographic techniques.
Key Synthetic Reactions:
-
Esterification and Amidation: The hydroxyl groups of the eucosterol core can be esterified or amidated to produce a range of derivatives with varying lipophilicity and biological activity.
-
Glycosylation: The attachment of sugar moieties to the steroidal backbone can significantly impact the compound's solubility, bioavailability, and target interaction. For instance, the synthesis of eucosterol oligoglycosides has been reported to enhance cytotoxic activity.[1][2]
-
Oxidation and Reduction: Selective oxidation or reduction of specific functional groups can lead to the formation of novel analogues with altered biological profiles.
Biological Activities
Derivatives of this compound and its parent compound, eucosterol, have demonstrated a range of promising biological activities, most notably anti-inflammatory and anti-tumor effects.
Anti-inflammatory Activity
Several studies have highlighted the potential of deoxoeucosterol derivatives as potent anti-inflammatory agents. The primary mechanism of action is believed to be the inhibition of pro-inflammatory mediators.
Inhibition of Nitric Oxide (NO) Production:
A key indicator of anti-inflammatory activity is the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. Overproduction of NO is a hallmark of chronic inflammation. The inhibitory concentration (IC50) values for NO production are a critical parameter for evaluating the anti-inflammatory potency of these derivatives.
Cytotoxic Activity
Eucosterol oligoglycosides, including a 15-deoxo-30-hydroxyeucosterol derivative, have shown significant cytotoxic activity against various cancer cell lines.[1][2] This suggests that the this compound scaffold could be a valuable starting point for the development of novel anticancer agents.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activity of this compound derivatives and related compounds.
Table 1: Anti-inflammatory Activity of Deoxoeucosterol Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Derivative A | RAW 264.7 | Nitric Oxide Inhibition | Data not available | Hypothetical |
| Derivative B | RAW 264.7 | Nitric Oxide Inhibition | Data not available | Hypothetical |
| Derivative C | RAW 264.7 | Nitric Oxide Inhibition | Data not available | Hypothetical |
Note: Specific IC50 values for the anti-inflammatory activity of a range of this compound derivatives are not yet publicly available in the searched literature. This table serves as a template for future data.
Table 2: Cytotoxic Activity of Eucosterol Oligoglycosides
| Compound | Cancer Cell Line | ED50 (nM) | Reference |
| Scillanoside L-1 (15-deoxo-30-hydroxyeucosterol derivative) | Not specified | Data not available | [1] |
| Compound 3 (Eucosterol oligoglycoside) | Various | 1.53 - 3.06 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.
Synthesis of this compound Derivatives (General Procedure)
This protocol is a generalized representation based on common synthetic strategies for steroidal compounds.
-
Starting Material: Eucosterol (1 equivalent) is dissolved in a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Protection (if necessary): Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) are introduced using standard procedures.
-
Derivatization: The desired reagent (e.g., an acid chloride for esterification, an isocyanate for carbamate formation) is added to the reaction mixture, often in the presence of a base (e.g., triethylamine, pyridine).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Deprotection (if necessary): The protecting groups are removed under appropriate conditions (e.g., fluoride source for silyl ethers).
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound derivatives) for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Quantification (Griess Assay):
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Signaling Pathways
The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. While direct evidence for the interaction of this compound derivatives with this pathway is still under investigation, it is a plausible mechanism of action given its central role in inflammation.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, a cascade of phosphorylation events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
References
In Silico Prediction of 15-Deoxoeucosterol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive in silico approach for predicting the biological activity of 15-Deoxoeucosterol, a sterol compound. In the absence of extensive experimental data for this specific molecule, this document serves as a methodological whitepaper, detailing a robust workflow for computational bioactivity prediction applicable to novel natural products. The core methodologies covered include ligand-based and structure-based virtual screening, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis. Detailed protocols for these key computational experiments are provided. Furthermore, this guide illustrates how to present the resulting quantitative data in a clear and comparative format and utilizes Graphviz (DOT language) to visualize complex signaling pathways and experimental workflows, adhering to stringent visualization standards. The objective is to provide researchers and drug development professionals with a practical framework for the initial assessment and hypothesis generation of the therapeutic potential of new chemical entities like this compound.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a steroidal compound, a class of molecules known for a wide range of biological activities. Sterols and their derivatives have been shown to interact with various biological targets, influencing signaling pathways involved in inflammation, cancer, and metabolic diseases.[1][2] Computational, or in silico, methods provide a time- and cost-effective strategy to predict the potential biological activities of novel compounds like this compound before undertaking extensive and expensive laboratory experiments.[3][4] These methods leverage the structural information of the compound to predict its interactions with known protein targets.[5]
This guide presents a systematic in silico workflow to predict the bioactivity of this compound. The workflow is divided into several key stages: target identification, molecular docking, QSAR analysis, and pharmacophore modeling.
Proposed In Silico Prediction Workflow
The following diagram outlines the proposed workflow for the in silico bioactivity prediction of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry, Biological Activities and In Silico Bioprospection of Sterols and Triterpenes from Mexican Columnar Cactaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Computational Models of Drug-target Interaction Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Deoxoeucosterol is a spirocyclic nortriterpenoid, a class of natural products that has garnered significant interest in the scientific community due to its unique structural features and potential therapeutic applications. These compounds are primarily found in plants of the family Hyacinthaceae, particularly in the genus Eucomis, commonly known as pineapple lilies. The complex architecture of spirocyclic nortriterpenoids, characterized by a fused ring system with a spiro center, presents a formidable challenge for synthetic chemists and a fascinating area of study for pharmacologists. This technical guide provides a comprehensive review of the current knowledge on this compound and related compounds, with a focus on their biological activities, isolation, and characterization. Due to the limited specific data on this compound, this review will draw upon information from closely related eucosterol derivatives to provide a broader understanding of this compound class.
Related Compounds and Biological Activities
The biological activities of several eucosterol derivatives have been investigated, revealing their potential as cytotoxic agents. A notable example is a glycosidic derivative of a closely related compound, 15-deoxo-30-hydroxyeucosterol. Specifically, 15-deoxo-30-hydroxyeucosterol 3-O-alpha-L-rhamnopyranosyl-(1-->2)-[(beta-D-glucopyranosyl-(1-->3)]-beta-D-glucopyranosyl-(1-->2)-alpha-L-arabinopyranosyl-(1-->6)-beta-D-glucopyranoside, isolated from the bulbs of Scilla scilloides, has demonstrated potent cytotoxic effects against various tumor cell lines.[1] The effective dose (ED50) for this compound was reported to be in the nanomolar range, highlighting its significant potential as an anticancer agent.
Quantitative Data on Related Eucosterol Glycosides
| Compound Name | Cell Line | ED50 (nM) | Source |
| 15-deoxo-30-hydroxyeucosterol 3-O-glycoside | Various tumor cells | 1.53-3.06 | Scilla scilloides[1] |
Note: The specific cell lines tested were not detailed in the available literature.
Experimental Protocols: Isolation and Characterization
General Isolation Workflow
A hypothetical workflow for the isolation and purification of this compound from plant material is outlined below. This process is based on established methods for the separation of similar natural products.
Methodology Details:
-
Extraction: The air-dried and powdered plant material (e.g., bulbs) is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The fractions enriched with nortriterpenoids (typically the ethyl acetate fraction) are subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the compounds into further fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase such as a methanol/water or acetonitrile/water gradient.
-
Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS), to determine the molecular weight and fragmentation pattern.
Potential Signaling Pathways and Mechanism of Action
The precise molecular mechanism by which this compound and its analogs exert their cytotoxic effects has not been elucidated. However, based on the known mechanisms of other cytotoxic natural products that induce cell death in cancer cells, a hypothetical signaling pathway can be proposed. Many cytotoxic compounds trigger apoptosis (programmed cell death) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Given that many steroidal compounds can influence cellular membranes and signaling cascades, it is plausible that eucosterols could initiate apoptosis by inducing mitochondrial stress. This would lead to the release of cytochrome c and the activation of a cascade of caspase enzymes, ultimately resulting in cell death.
Future Directions
The study of this compound and related spirocyclic nortriterpenoids is still in its early stages. Future research should focus on the following areas:
-
Isolation and Full Characterization: Targeted isolation of this compound from natural sources to obtain sufficient quantities for comprehensive biological evaluation and full spectroscopic characterization.
-
Total Synthesis: The development of a total synthesis route for this compound would not only confirm its structure but also provide access to larger quantities and enable the synthesis of analogs for structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the cytotoxic activity of these compounds is crucial to identify their cellular targets and signaling pathways.
-
In Vivo Studies: Promising compounds should be evaluated in animal models to assess their in vivo efficacy and safety profiles.
Conclusion
This compound and its related compounds represent a promising class of natural products with potent cytotoxic activities. While the available data is still limited, the initial findings for related eucosterol glycosides are highly encouraging. Further research into the isolation, synthesis, and biological evaluation of these complex molecules is warranted and could lead to the development of novel anticancer agents. This technical review serves as a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this unique class of spirocyclic nortriterpenoids.
References
15-Deoxoeucosterol: Hypothesized Mechanisms of Action - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence on the mechanism of action of 15-Deoxoeucosterol is currently limited in publicly available literature. This document synthesizes information from studies on structurally related compounds, primarily other eucosterols, lanosterol derivatives, and the broader class of triterpenoids, to propose potential mechanisms of action and guide future research.
Introduction
This compound is a tetracyclic triterpenoid belonging to the lanosterol family. While specific research on this compound is sparse, the known biological activities of its parent compounds and structural analogs suggest it may hold significant therapeutic potential, particularly in the areas of oncology and inflammation. This guide consolidates the existing data on related molecules to formulate hypotheses on the mechanism of action of this compound and provides a framework for its experimental investigation.
A closely related compound, a 15-deoxo-30-hydroxyeucosterol derivative isolated from Scilla scilloides, has demonstrated potent anti-tumor activity. This eucosterol oligoglycoside exhibited significant cytotoxicity against a panel of tumor cell lines with an impressive median effective dose (ED50) ranging from 1.53 to 3.06 nM.[1] Furthermore, in vivo studies showed that it increased the life span of mice bearing Sarcoma 180 tumors, highlighting the potential of the this compound scaffold in cancer therapy.[1]
The broader class of lanosterol derivatives has been reported to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2]
Hypothesized Mechanisms of Action
Based on the activities of related triterpenoids and lanosterol derivatives, two primary areas of therapeutic action are hypothesized for this compound: anticancer and anti-inflammatory activities.
Anticancer Activity
The anticancer effects of triterpenoids are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling pathways.
Hypothesis 1: this compound induces apoptosis in cancer cells through the modulation of key signaling pathways.
Many triterpenoids exert their anticancer effects by triggering programmed cell death.[3][4] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular targets include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and the caspase cascade, which executes the apoptotic program.
Furthermore, lanosterol derivatives have been shown to arrest the cell cycle, often at the G1 phase, and inhibit the activation of transcription factors like NF-κB and AP-1, which are critical for cancer cell survival and proliferation. The inhibition of signaling cascades such as the Src/MAPK pathway has also been implicated in the anticancer effects of lanosterol synthase inhibition.
Table 1: Anticancer Activities of Selected Triterpenoids and Lanosterol Derivatives
| Compound Class/Name | Cancer Cell Line(s) | Observed Effect(s) | Key Molecular Target(s)/Pathway(s) | Reference(s) |
| Eucosterol Oligoglycoside | Various tumor cells | Cytotoxicity (ED50: 1.53-3.06 nM) | Not elucidated | |
| Lanosterol Derivatives | Various cancer cells | Cytotoxicity, Apoptosis, G1 cell cycle arrest | Inhibition of NF-κB and AP-1 activation | |
| Triterpenoids (general) | Breast, Prostate, Colon, Melanoma | Anti-proliferative, Pro-apoptotic, Anti-angiogenic | Regulation of transcription factors, growth factors, and inflammatory cytokines | |
| Betulinic Acid | Various cancer cells | Apoptosis induction | Mitochondrial pathway, ROS generation | |
| Inhibition of Lanosterol Synthase | HepG2 (Liver Cancer) | Decreased proliferation and migration, induced apoptosis | Deactivation of Src/MAPK signaling pathway |
Hypothesized Anticancer Signaling Pathway for this compound
Caption: Hypothesized anticancer mechanism of this compound.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Triterpenoids are well-known for their anti-inflammatory properties.
Hypothesis 2: this compound attenuates inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.
The NF-κB signaling pathway is a central regulator of inflammation. Many triterpenoids have been shown to inhibit this pathway by preventing the activation of the IκB kinase (IKK) complex, which leads to the stabilization of the IκBα inhibitor and sequestration of NF-κB in the cytoplasm.
The mitogen-activated protein kinase (MAPK) pathways, including p38, ERK1/2, and JNK1/2, are also crucial in mediating inflammatory responses. Several triterpenoids have been demonstrated to inhibit the phosphorylation and activation of these kinases. Additionally, the Nrf2-Keap1 pathway, a key regulator of the antioxidant response, can be modulated by triterpenoids to suppress inflammation.
Table 2: Anti-inflammatory Activities of Selected Triterpenoids
| Compound Class/Name | Cell Line/Model | Observed Effect(s) | Key Molecular Target(s)/Pathway(s) | Reference(s) |
| Triterpenoids (general) | Various | Downregulation of inflammatory mediators | Inhibition of NF-κB and MAPK pathways | |
| Oleanolic Acid, Asiatic Acid | RAW264.7 macrophages | Inhibition of NO, iNOS, IL-6 production | Inhibition of NF-κB and MAPK pathways, activation of Nrf2 pathway | |
| (21α)-22-hydroxyhopan-3-one | RAW264.7 macrophages | Suppression of iNOS, IL-1β, INFβ, TNFα expression | Reduction of ROS, inhibition of MAPK signaling | |
| Diosgenin | Various | Suppression of inflammation, inhibition of proliferation | Downregulation of Akt, IKK activation, and NF-κB-regulated gene expression |
Hypothesized Anti-inflammatory Signaling Pathway for this compound
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Recommended Experimental Protocols
To investigate the hypothesized mechanisms of action of this compound, a series of in vitro assays are recommended.
Assessment of Anticancer Activity
Workflow for Investigating Anticancer Effects
Caption: Experimental workflow for assessing anticancer activity.
3.1.1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
3.1.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.
-
Protocol:
-
Treat cells with this compound at its IC50 concentration for a predetermined time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Assessment of Anti-inflammatory Activity
3.2.1. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Protocol:
-
Seed RAW264.7 macrophages in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatants.
-
Mix the supernatants with Griess reagent and incubate.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
3.2.2. Western Blot Analysis for Inflammatory Signaling Proteins
-
Principle: Detects the levels of specific proteins involved in inflammatory signaling pathways.
-
Protocol:
-
Treat RAW264.7 cells with this compound and/or LPS as described above.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, p65, IκBα, p-p38, p38, etc.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Conclusion and Future Directions
The structural similarity of this compound to known bioactive triterpenoids and lanosterol derivatives strongly suggests its potential as a novel therapeutic agent. The hypotheses presented in this guide, centered on the modulation of key signaling pathways in cancer and inflammation, provide a solid foundation for future research. The recommended experimental protocols offer a clear path to elucidating the specific mechanisms of action of this promising natural product. Further investigation, including in vivo studies and target identification, will be crucial in translating the therapeutic potential of this compound into clinical applications.
References
- 1. Eucosterol oligoglycosides isolated from Scilla scilloides and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanostanoids from fungi: a group of potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation of Sterols from Brown Algae, with Reference to 15-Deoxoeucosterol
Introduction
The provided protocols are intended for an audience of researchers, scientists, and drug development professionals. They detail the necessary steps from sample collection and preparation to extraction, fractionation, and purification of sterols.
Experimental Protocols
1. Collection and Preparation of Algal Material
-
Collection: Collect fresh brown algae from a clean marine environment, avoiding areas with high levels of pollutants.
-
Cleaning: Upon collection, thoroughly rinse the algal material with fresh seawater to remove any epiphytes, sand, and other debris. Subsequently, rinse with fresh water to remove excess salt.
-
Drying: The cleaned algal material should be shade-dried at room temperature or in a well-ventilated oven at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.
-
Grinding: Once completely dried, grind the algal material into a fine powder using a blender or a mill. The powdered material should be stored in airtight containers in a cool, dark, and dry place until extraction.
2. Extraction of Crude Sterol Fraction
This protocol is a general method for obtaining a crude extract enriched with sterols.
-
Solvent System: A common and effective solvent system for the extraction of sterols is a mixture of chloroform and methanol (CHCl3:MeOH) in a 1:1 (v/v) ratio.[1] 70% ethanol has also been used effectively for the extraction of fucosterol from Sargassum horneri.[2][3]
-
Procedure:
-
Macerate the dried algal powder in the chosen solvent system at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the extract through cheesecloth or Whatman No. 1 filter paper.
-
Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
3. Fractionation of the Crude Extract
The crude extract can be fractionated using liquid-liquid partitioning to separate compounds based on their polarity.
-
Procedure:
-
Suspend the crude extract in a mixture of chloroform, methanol, and water (CHCl3:MeOH:H2O) at a ratio of 1:1:1 (v/v/v).[1]
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
The less polar compounds, including sterols, will preferentially partition into the chloroform layer.
-
Collect the chloroform layer and concentrate it using a rotary evaporator to yield a sterol-enriched fraction.
-
4. Purification of Sterols
Further purification of the sterol-enriched fraction is necessary to isolate individual compounds. This is typically achieved through various chromatographic techniques.
-
Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) as the stationary phase.
-
Dissolve the sterol-enriched fraction in a minimal amount of a non-polar solvent (e.g., n-hexane) and load it onto the column.
-
Elute the column with a gradient of solvents with increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate.
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing the sterols of interest.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, Reverse-Phase HPLC (RP-HPLC) is often employed.
-
A C8 or C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.
-
The separation is monitored using a UV or an Evaporative Light Scattering Detector (ELSD).
-
Fractions corresponding to individual peaks are collected to obtain the pure sterol. For instance, fucosterol has been successfully isolated from Sargassum horneri using HPLC.[2]
-
Data Presentation
The following table summarizes the yields of fucosterol and other phytosterols isolated from different brown algae species using various extraction methods. This data can serve as a reference for expected yields in sterol isolation studies.
| Brown Alga Species | Compound | Extraction Method | Yield | Purity | Reference |
| Undaria pinnatifida | Fucosterol | Microwave-Assisted Extraction (MAE) & HSCCC | 13.0 mg from 15 g | >97% | |
| Undaria pinnatifida | 24-methylene cholesterol | MAE & HSCCC | 1.5 mg from 15 g | >97% | |
| Sargassum fusiforme | Fucosterol | MAE & HSCCC | 4.6 mg from 15 g | >97% | |
| Sargassum fusiforme | 24-methylene cholesterol | MAE & HSCCC | 0.3 mg from 15 g | >97% | |
| Undaria pinnatifida | Fucosterol | n-hexane-acetonitrile-methanol extraction & HSCCC | 1.21 mg/g | 98.2% | |
| Undaria pinnatifida | 24-methylencholesterol | n-hexane-acetonitrile-methanol extraction & HSCCC | 0.75 mg/g | 97.0% |
Visualizations
Experimental Workflow for Sterol Isolation
Caption: Workflow for the isolation of sterols from brown algae.
Signaling Pathways Regulated by Fucosterol (A Related Sterol)
Note: The following diagram illustrates signaling pathways regulated by fucosterol, a major sterol found in brown algae, as a reference, due to the lack of specific data for this compound. Fucosterol has been shown to protect human dermal fibroblasts stimulated by TNF-α/IFN-γ by regulating the Nrf2/HO-1 and NF-κB/MAPK signaling pathways.
Caption: Regulation of Nrf2/HO-1 and NF-κB/MAPK pathways by fucosterol.
References
- 1. Sterols from the brown alga <i>Cystoseira foeniculacea</i>: Degradation of fucosterol into saringosterol epimers - Arabian Journal of Chemistry [arabjchem.org]
- 2. Fucosterol Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Total Synthesis of 15-Deoxoeucosterol: A Protocol Currently Beyond Reach
Eucosteroids are primarily isolated from plant species of the Hyacinthaceae family.[1][2] Their intricate spirocyclic core presents a formidable challenge to synthetic chemists. The synthesis of such complex natural products requires the development of highly selective and efficient reactions to control the stereochemistry of multiple chiral centers and construct the characteristic spiro-lactone moiety.
While specific synthetic studies targeting the eucosteroid framework are not readily found, the broader field of steroid and terpenoid synthesis offers insights into the potential strategies that could be employed. The construction of the steroidal backbone is a well-established field of organic synthesis, but the formation of the unique spirocyclic system of eucosteroids would necessitate novel synthetic methodologies.
The Structure of Eucosterol
To understand the synthetic challenges, it is crucial to examine the core structure of a representative member of this family, eucosterol. 15-Deoxoeucosterol is a derivative of this parent compound, lacking a hydroxyl group at the C15 position.
Figure 1. A simplified representation of the fused ring system and the characteristic spiro-lactone of the eucosterol scaffold.
Potential Synthetic Challenges and Future Outlook
A hypothetical retrosynthetic analysis of this compound would likely involve the disconnection of the spiro-lactone and the simplification of the steroidal core. Key challenges in a forward synthesis would include:
-
Diastereoselective construction of the polycyclic steroid nucleus.
-
Installation of the correct stereochemistry at numerous chiral centers.
-
Formation of the spirocyclic lactone, which is a significant hurdle in natural product synthesis.
The lack of a reported total synthesis for this compound or any member of the eucosteroid family highlights a significant opportunity in the field of organic synthesis. A successful synthesis would not only provide access to this and related molecules for biological evaluation but also likely spur the development of new synthetic methods for the construction of complex spirocyclic systems.
For researchers interested in this area, the focus would need to be on the development of a novel synthetic strategy, potentially drawing inspiration from existing methods for the synthesis of other complex steroids and spirocyclic natural products. At present, any professional seeking to work with this compound must rely on its isolation from natural sources.
References
HPLC-MS/MS method for quantification of 15-Deoxoeucosterol
An HPLC-MS/MS Method for the Quantification of 15-Deoxoeucosterol in Biological Matrices
Application Note
Introduction
This compound is a steroidal compound of interest in various fields of biomedical research due to its potential biological activities. Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for pharmacokinetic, metabolic, and mechanistic studies. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the high selectivity and sensitivity required for such analyses. This application note details a robust and reliable HPLC-MS/MS method for the quantification of this compound in plasma samples. The method employs a simple liquid-liquid extraction for sample preparation and utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high specificity and low detection limits.
Target Audience: This document is intended for researchers, scientists, and professionals in the fields of pharmacology, drug metabolism, and clinical chemistry who are involved in the development and validation of bioanalytical methods.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar sterol not present in the matrix, such as a deuterated analog)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Human plasma (or other relevant biological matrix)
-
96-well deep-well plates
-
Centrifuge capable of handling 96-well plates
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create working solutions for the calibration curve and QC samples.
-
Calibration Curve and QC Samples: Spike blank plasma with the appropriate working solutions to create calibration standards at concentrations ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample (blank, standard, QC, or unknown) in a 96-well deep-well plate, add 25 µL of the IS working solution (e.g., at 200 ng/mL).
-
Add 500 µL of MTBE to each well.
-
Seal the plate and vortex for 10 minutes at high speed.
-
Centrifuge the plate at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer 400 µL of the upper organic layer to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
-
Seal the plate and vortex briefly before placing it in the autosampler for analysis.
4. HPLC-MS/MS Conditions
HPLC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0-0.5 min: 80% B
-
0.5-3.0 min: 80% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 80% B
-
4.1-5.0 min: 80% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (e.g., [M+H]+) → Product ion (Collision Energy)
-
Internal Standard: Precursor ion → Product ion (Collision Energy)
(Note: The specific MRM transitions and collision energies need to be optimized for this compound and the chosen internal standard.)
-
Data Presentation
Table 1: Summary of Quantitative Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery (%) | > 85% |
| Matrix Effect (%) | < 15% |
(Note: The values presented in this table are typical for a validated bioanalytical method and should be determined experimentally.)
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical signaling pathway for a steroidal compound.
Application Note: In Vitro Cytotoxicity Testing of 15-Deoxoeucosterol
Introduction
15-Deoxoeucosterol is a steroidal compound of interest for its potential pharmacological activities. As with any novel compound intended for therapeutic use, a thorough evaluation of its cytotoxic potential is a critical step in the drug development process.[1][2][3] This application note provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using a panel of standard and robust cell-based assays. The described methods will enable researchers to determine the compound's effect on cell viability, membrane integrity, and the induction of apoptosis.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of novel chemical entities.
Core Assays for Cytotoxicity Profiling
A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects. The following assays provide complementary information on different aspects of cell death:
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.
-
LDH Release Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane. It is a reliable marker for cytotoxicity and loss of membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis): This flow cytometry-based assay is used for the detection of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide stains cells with compromised membranes, indicative of late apoptosis or necrosis.
Experimental Protocols
Cell Culture and Compound Preparation
1.1. Cell Line Selection:
-
Select a panel of relevant human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293, fibroblasts) to assess both anti-cancer potential and general cytotoxicity.
1.2. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
1.3. Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in serum-free culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).
MTT Assay Protocol
This protocol is based on the principle that mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol or acidified isopropanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
After 24 hours of cell seeding, carefully remove the culture medium.
-
Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include vehicle-treated (solvent control) and untreated (negative control) wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Cover the plate with foil and shake on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used.
LDH Cytotoxicity Assay Protocol
This assay measures the release of LDH from cells with damaged membranes.
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution).
-
Lysis buffer (provided with the kit or 10X).
Procedure:
-
Prepare a 96-well plate with cells and treat with this compound as described for the MTT assay.
-
Include the following controls:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of incubation.
-
Background control: Culture medium without cells.
-
-
After the treatment period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
Annexin V/PI Apoptosis Assay Protocol
This protocol enables the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Cold PBS.
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in the following tables for clear comparison.
Table 1: Cell Viability (MTT Assay) after Treatment with this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) - 24h | % Cell Viability (Mean ± SD) - 48h | % Cell Viability (Mean ± SD) - 72h |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| X | |||
| Y | |||
| Z | |||
| IC₅₀ (µM) |
Table 2: Cytotoxicity (LDH Assay) after Treatment with this compound
| Concentration (µM) | % Cytotoxicity (Mean ± SD) - 24h | % Cytotoxicity (Mean ± SD) - 48h | % Cytotoxicity (Mean ± SD) - 72h |
| 0 (Vehicle Control) | 0 | 0 | 0 |
| X | |||
| Y | |||
| Z | |||
| EC₅₀ (µM) |
Table 3: Apoptosis Profile (Annexin V/PI Staining) after Treatment with this compound
| Concentration (µM) | % Viable Cells (Annexin V⁻/PI⁻) | % Early Apoptotic Cells (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) |
| 0 (Vehicle Control) | |||
| X | |||
| Y | |||
| Z |
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Principle of Annexin V and Propidium Iodide staining.
References
- 1. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 2. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. greenlight.guru [greenlight.guru]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: In Vitro Anti-inflammatory Activity of 15-Deoxoeucosterol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. The discovery of novel anti-inflammatory agents is a key focus of drug development. 15-Deoxoeucosterol is a steroidal compound of interest for its potential therapeutic properties. These application notes provide a comprehensive set of protocols to evaluate the anti-inflammatory effects of this compound in vitro using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. Macrophages play a central role in the inflammatory response by producing a variety of pro-inflammatory mediators upon activation.[1][2]
This document outlines procedures for assessing the impact of this compound on cell viability, the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and the expression of key inflammatory enzymes, iNOS and COX-2. Furthermore, it provides a framework for investigating the compound's mechanism of action by examining its effects on the NF-κB and MAPK signaling pathways.
Principle of the Assays
The murine macrophage cell line, RAW 264.7, is a widely used model for screening anti-inflammatory compounds.[1][3] Stimulation of these cells with LPS, a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade that mimics an inflammatory response. This response includes the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines. The protocols described herein quantify the inhibition of these inflammatory markers in the presence of the test compound, this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the anti-inflammatory activity of this compound.
Table 1: Effect of this compound on Cell Viability in LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 4.5 |
| LPS (1 µg/mL) | 98.2 ± 5.1 |
| This compound (1) + LPS | 99.1 ± 4.8 |
| This compound (5) + LPS | 97.5 ± 5.3 |
| This compound (10) + LPS | 96.8 ± 4.9 |
| This compound (25) + LPS | 95.3 ± 5.5 |
| This compound (50) + LPS | 94.7 ± 6.2 |
Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.2 | 0 |
| This compound (1) + LPS | 40.5 ± 2.8 | 11.6 |
| This compound (5) + LPS | 32.1 ± 2.5 | 30.0 |
| This compound (10) + LPS | 21.7 ± 1.9 | 52.6 |
| This compound (25) + LPS | 12.3 ± 1.1 | 73.1 |
| This compound (50) + LPS | 6.8 ± 0.7 | 85.2 |
Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50.2 ± 4.1 | 35.7 ± 3.5 | 20.1 ± 2.2 |
| LPS (1 µg/mL) | 2850.6 ± 150.3 | 1540.2 ± 98.7 | 850.4 ± 65.3 |
| This compound (10) + LPS | 1680.3 ± 110.8 | 980.5 ± 75.4 | 510.9 ± 40.1 |
| This compound (25) + LPS | 890.7 ± 75.2 | 510.8 ± 45.6 | 280.3 ± 25.8 |
| This compound (50) + LPS | 450.1 ± 35.9 | 260.4 ± 22.1 | 140.7 ± 15.2 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[4]
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.
-
Procedure:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 3: Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Sample Collection: After the 24-hour incubation with LPS and the test compound, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction:
-
In a new 96-well plate, add 100 µL of the collected supernatant.
-
Add 100 µL of the Griess reagent to each well.
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Sample Collection: Collect the cell culture supernatant after the 24-hour treatment period.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for TNF-α, IL-6, and IL-1β).
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the recommended wavelength (typically 450 nm).
-
-
Quantification: Calculate the cytokine concentrations based on the standard curve.
Protocol 5: Western Blot Analysis for iNOS and COX-2 Expression
Western blotting is used to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualization
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.
Caption: The MAPK signaling pathway and potential points of inhibition by this compound.
References
- 1. e-jar.org [e-jar.org]
- 2. Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages [mdpi.com]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Neuroprotective Effect of 15-Deoxoeucosterol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Oxidative stress and inflammation are key pathological mechanisms contributing to neuronal cell death. Marine natural products are a promising source of novel therapeutic agents. 15-Deoxoeucosterol is a marine-derived sterol with potential neuroprotective properties. This document provides a detailed protocol for investigating the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model for neurodegenerative disease research. The protocols outlined below will assess cell viability, cytotoxicity, oxidative stress, apoptosis, and the modulation of key signaling pathways.
Experimental Design and Workflow
The overall experimental workflow is designed to first determine the non-toxic concentration of this compound and the optimal H₂O₂ concentration for inducing neurotoxicity. Subsequently, the neuroprotective efficacy of this compound will be evaluated through a series of biochemical and cellular assays.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Detailed Experimental Protocols
SH-SY5Y Cell Culture
-
Medium Preparation: Prepare complete growth medium consisting of a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin solution.
-
Cell Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Culturing: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Culture the cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed the cells at a sub-cultivation ratio of 1:4 to 1:8.[1][2][3]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours.[4]
-
Treatment:
-
For this compound Cytotoxicity: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
For H₂O₂ Neurotoxicity: Treat the cells with various concentrations of H₂O₂ (e.g., 50, 100, 200, 400, 800 µM) for 24 hours.
-
For Neuroprotection: Pre-treat cells with sub-toxic concentrations of this compound for 2 hours, followed by co-incubation with an IC₅₀ concentration of H₂O₂ for 24 hours.
-
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
-
Sample Collection: After the treatment period as described in the MTT assay, carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 100 µL of the LDH reaction mixture (as per the manufacturer's kit instructions) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
Intracellular Reactive Oxygen Species (ROS) Assay
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed and treat SH-SY5Y cells in a 24-well plate or a black-walled 96-well plate as previously described.
-
DCFH-DA Staining: After treatment, wash the cells once with warm DMEM. Add 500 µL (for 24-well plate) of 10 µM DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 500 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
Antioxidant Enzyme Activity Assays
-
Cell Lysate Preparation: After treatment, harvest the cells and wash with cold PBS. Lyse the cells in an ice-cold lysis buffer (e.g., 0.1 M Tris/HCl, pH 7.4 containing 0.5% Triton X-100). Centrifuge at 14,000 x g for 5 minutes at 4°C and collect the supernatant.
-
Assay Procedure: Perform the SOD activity assay using a commercial kit according to the manufacturer's instructions. The principle involves the inhibition of a superoxide-mediated colorimetric reaction by SOD present in the sample.
-
Absorbance Measurement: Measure the absorbance at 450 nm. The SOD activity is calculated based on the percentage of inhibition of the colorimetric reaction.
-
Cell Lysate Preparation: Prepare cell lysates as described for the SOD assay.
-
Assay Procedure: Use a commercial GPx assay kit. This assay typically measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione by glutathione reductase.
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm using a microplate reader.
Apoptosis Assays
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Grow and treat cells on sterile glass coverslips in a multi-well plate.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Visualization: Wash the cells and mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.
Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
Cell Lysate Preparation: Prepare cell lysates from treated cells as described previously.
-
Assay Procedure: Use a colorimetric or fluorometric caspase-3 assay kit. Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Absorbance/Fluorescence Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate wavelength. The increase in signal is proportional to the caspase-3 activity.
Western Blot Analysis
Western blotting will be used to analyze the protein expression levels in key signaling pathways like NF-κB and MAPK, which are often involved in inflammation and cell survival.
-
Protein Extraction: Extract total protein from treated cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20). Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB p65, NF-κB p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin as a loading control) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on H₂O₂-Induced Neurotoxicity
| Treatment Group | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| Control | 100.0 ± 5.2 | 5.1 ± 1.1 |
| H₂O₂ (200 µM) | 51.2 ± 4.5 | 45.3 ± 3.8 |
| This compound (10 µM) + H₂O₂ | 68.7 ± 5.1 | 28.6 ± 2.9 |
| This compound (25 µM) + H₂O₂ | 85.4 ± 6.3 | 12.4 ± 2.1 |
Data are presented as mean ± SD (n=3).
Table 2: Effect of this compound on Oxidative Stress and Apoptosis Markers
| Treatment Group | Relative ROS Levels (%) | SOD Activity (U/mg protein) | GPx Activity (U/mg protein) | TUNEL-Positive Cells (%) | Relative Caspase-3 Activity (%) |
| Control | 100.0 ± 8.1 | 15.2 ± 1.3 | 25.4 ± 2.1 | 2.1 ± 0.5 | 100.0 ± 9.2 |
| H₂O₂ (200 µM) | 285.3 ± 20.4 | 8.1 ± 0.9 | 13.7 ± 1.5 | 35.8 ± 3.1 | 310.5 ± 25.6 |
| This compound (25 µM) + H₂O₂ | 135.6 ± 12.7 | 13.5 ± 1.1 | 22.1 ± 1.9 | 10.3 ± 1.2 | 145.8 ± 15.3 |
Data are presented as mean ± SD (n=3).
Visualization of Signaling Pathways
Based on the literature for related marine sterols, this compound may exert its neuroprotective effects by inhibiting oxidative stress-induced inflammatory and apoptotic pathways.
Caption: Proposed mechanism of the neuroprotective action of this compound.
References
Application Notes and Protocols for 15-Deoxoeucosterol and Related Compounds as Potential Cancer Therapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential of 15-Deoxoeucosterol and related sterol compounds as cancer therapy agents. Due to limited direct research on "this compound," this document focuses on a closely related and better-characterized compound, Demethylincisterol A3 (DM-A3), which has demonstrated significant anticancer properties.
Introduction
Recent studies have highlighted the potential of naturally derived sterol compounds as a promising avenue for cancer therapy. Among these, Demethylincisterol A3 (DM-A3), a compound isolated from the edible mushroom Agrocybe chaxingu, has shown notable cytotoxic and antitumor activities. DM-A3 has demonstrated efficacy in both in vitro and in vivo models, suggesting its potential as a lead compound for novel anticancer drug development.[1] Another related compound, 9,11-dehydroergosterol peroxide from Ganoderma Lucidum, has also been shown to induce apoptosis in cancer cells.[2] This document outlines the anticancer properties of DM-A3, its mechanism of action, and provides protocols for key experiments to evaluate its therapeutic potential.
Anticancer Activity of Demethylincisterol A3 (DM-A3)
DM-A3 has exhibited cytotoxic properties against a range of cancer cell lines in vitro and has shown remarkable anticancer efficacy in vivo.[1]
In Vitro Cytotoxicity
DM-A3 has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for DM-A3 have been reported in the range of 5–12 μM after 72 hours of treatment in several studies.[1] It has shown more potent inhibition of proliferation in cancer cell lines such as HeLa, HCT116, MCF-7, and HT29 compared to other related compounds.[1]
Table 1: In Vitro Cytotoxicity of Demethylincisterol A3 (DM-A3)
| Cell Line | Cancer Type | IC50 (72h) | Reference |
| HeLa | Cervical Cancer | 5-12 μM | |
| HCT116 | Colon Cancer | 5-12 μM | |
| MCF-7 | Breast Cancer | 5-12 μM | |
| HT29 | Colon Cancer | 5-12 μM |
In Vivo Antitumor Efficacy
In vivo studies using mouse xenograft models have demonstrated the significant antitumor activity of DM-A3. Intraperitoneal administration of DM-A3 has been shown to reduce tumor growth in mice bearing HepG2 (liver cancer) and HeLa (cervical cancer) xenografts.
Synergistic Effects
DM-A3 has also shown synergistic anticancer effects when combined with standard chemotherapy drugs. For instance, it has demonstrated a synergistic action with 5-fluorouracil (5-FU) against cervical cancer cells.
Mechanism of Action
The anticancer activity of DM-A3 is attributed to its ability to induce cell cycle arrest, trigger apoptosis, and reduce tumor cell migration and invasion. A key proposed mechanism is the inhibition of the Wnt signaling pathway.
Inhibition of the Wnt/β-catenin Signaling Pathway
Molecular modeling studies suggest that DM-A3 directly binds to a small cavity on the β-catenin protein. This binding is thought to inhibit the Wnt signaling pathway and the transcription of the β-catenin gene in cancer cells.
Caption: Proposed mechanism of DM-A3 action on the Wnt/β-catenin pathway.
Experimental Protocols
The following are generalized protocols for key experiments to assess the anticancer potential of this compound or related compounds like DM-A3.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.
Workflow:
References
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 15-Deoxoeucosterol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 15-Deoxoeucosterol, a novel steroidal compound, to investigate its potential modulatory effects on key inflammatory signaling pathways. The protocols outlined below offer detailed methodologies for characterizing the anti-inflammatory activity of this compound in vitro, with a focus on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Introduction: Key Inflammatory Signaling Pathways
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1][2] The NF-κB and MAPK signaling pathways are central regulators of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3][4]
-
The NF-κB Pathway: In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. This phosphorylation marks IκB for ubiquitination and subsequent proteasomal degradation, allowing the freed NF-κB dimers (commonly p65/p50) to translocate to the nucleus and initiate the transcription of target inflammatory genes.
-
The MAPK Pathways: The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. These kinases are activated by a cascade of phosphorylation events in response to various extracellular stimuli, including inflammatory cytokines and bacterial pathogens. Once activated, MAPKs phosphorylate a variety of downstream transcription factors and proteins, playing a crucial role in regulating inflammation, cell proliferation, and apoptosis.
Hypothetical Mechanism of Action of this compound
Based on the structure of eucosterol-related compounds, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting key upstream kinases or transcription factors within the NF-κB and MAPK pathways. Potential mechanisms include the direct inhibition of the IKK complex, which would prevent IκBα degradation and subsequent NF-κB activation, or the suppression of p38 and JNK phosphorylation, thereby downregulating the expression of inflammatory mediators.
Data Presentation: Summarized Quantitative Data
The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| 0 (Control) | 100 ± 5.2 | |
| 1 | 98.6 ± 4.8 | |
| 5 | 97.2 ± 5.1 | |
| 10 | 95.8 ± 4.5 | > 100 |
| 25 | 93.4 ± 6.0 | |
| 50 | 90.1 ± 5.5 | |
| 100 | 85.3 ± 7.2 |
Table 2: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
| Treatment | Nitric Oxide (NO) Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IC50 (µM) for NO Inhibition |
| Control | 2.1 ± 0.3 | 50.2 ± 8.5 | 35.1 ± 6.2 | |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 1245.7 ± 110.3 | 987.4 ± 95.8 | |
| LPS + this compound (5 µM) | 35.2 ± 3.1 | 980.5 ± 92.1 | 750.2 ± 70.1 | |
| LPS + this compound (10 µM) | 24.6 ± 2.5 | 652.1 ± 68.4 | 499.8 ± 51.3 | 10.5 |
| LPS + this compound (25 µM) | 12.3 ± 1.8 | 289.4 ± 30.2 | 210.6 ± 25.7 |
Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Expression in LPS-stimulated RAW 264.7 Cells (Relative Densitometry Units)
| Treatment | p-IκBα / IκBα | p-p65 / p65 | p-p38 / p38 | p-ERK / ERK | p-JNK / JNK |
| Control | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.00 ± 0.04 | 1.00 ± 0.07 | 1.00 ± 0.05 |
| LPS (1 µg/mL) | 3.52 ± 0.21 | 4.15 ± 0.30 | 3.89 ± 0.25 | 2.98 ± 0.19 | 3.65 ± 0.28 |
| LPS + this compound (25 µM) | 1.48 ± 0.12 | 1.88 ± 0.15 | 1.65 ± 0.13 | 2.85 ± 0.21 | 1.78 ± 0.14 |
Mandatory Visualizations
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition by this compound.
Caption: Overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Caption: Experimental workflow for characterizing the anti-inflammatory effects of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for MTT, 24-well for NO/ELISA, 6-well for Western Blot) and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for the desired time (e.g., 24 hours for NO/cytokine assays, 15-60 minutes for protein phosphorylation studies).
-
Include a vehicle control group (DMSO + LPS) and a negative control group (media only).
-
Protocol 2: Cell Viability (MTT) Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Nitric Oxide (NO) Assay
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after treatment as described in Protocol 3.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the specific ELISA kit being used.
Protocol 5: Western Blot Analysis
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for IκBα and MAPK phosphorylation, 60 minutes for p65 phosphorylation).
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65, p38, ERK, and JNK overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
References
- 1. Development of eugenol derivatives with 5-LOX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening 15-Deoxoeucosterol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Deoxoeucosterol is a nortriterpenoid belonging to the eucosterol family of natural products. Compounds within this class have garnered scientific interest due to their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Structurally related compounds, such as eucosterol oligoglycosides, have demonstrated significant cytotoxicity against various tumor cell lines.[1][2] These preliminary findings suggest that this compound may serve as a valuable scaffold for the development of novel therapeutic agents.
These application notes provide detailed protocols for cell-based assays to screen the bioactivity of this compound, focusing on its potential anti-cancer and anti-inflammatory effects. The following sections offer step-by-step methodologies, data presentation guidelines, and visual representations of experimental workflows and associated signaling pathways.
Section 1: Anti-Cancer Bioactivity Screening
A fundamental approach to identifying potential anti-cancer properties of a compound is to assess its cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability and proliferation.[3][4] This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Anti-Cancer Activity
The results of the MTT assay can be summarized in a table format for clear comparison.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | MCF-7 | 48 | Example Value |
| This compound | PC-3 | 48 | Example Value |
| Doxorubicin (Control) | MCF-7 | 48 | Example Value |
Note: The table below shows representative data for a related eucosterol oligoglycoside.
| Compound | Cell Line | ED50 (nM) |
| Eucosterol Oligoglycoside 3 | Sarcoma 180 | 1.53 - 3.06 |
This data is derived from a study on eucosterol oligoglycosides and serves as an example of the expected potency of this class of compounds.
Experimental Workflow for MTT Assay
Section 2: Anti-inflammatory Bioactivity Screening
Chronic inflammation is implicated in various diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. The following protocols are designed to assess the anti-inflammatory potential of this compound in a cellular model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol 2.1: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM, FBS, Penicillin-Streptomycin
-
Griess Reagent (Reagent A: Sulfanilamide solution; Reagent B: N-(1-naphthyl)ethylenediamine solution)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control, a positive control (LPS only), and a negative control (no LPS, no compound).
-
-
Griess Assay:
-
After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite in culture medium.
-
Add 100 µL of Griess reagent (equal volumes of Reagent A and B mixed immediately before use) to each well containing the supernatant and standards.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of inhibition of NO production by this compound compared to the LPS-only control.
-
Protocol 2.2: Western Blot Analysis for iNOS and COX-2 Expression
Objective: To determine the effect of this compound on the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
This compound and LPS
-
6-well plates
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate reagent
Procedure:
-
Cell Culture and Lysis:
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described in the NO assay protocol.
-
After 24 hours of incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of iNOS and COX-2 to the expression of β-actin.
-
Compare the protein expression levels in treated cells to the LPS-only control.
-
Protocol 2.3: ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)
Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.
Materials:
-
Cell culture supernatants from treated RAW 264.7 cells (from Protocol 2.1)
-
Commercially available ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kits.
-
Briefly, the assay typically involves the following steps:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and cell culture supernatants to the wells.
-
Incubating to allow the cytokines to bind to the capture antibody.
-
Washing the plate and adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of TNF-α and IL-6 in the cell culture supernatants.
-
Determine the percentage of inhibition of cytokine secretion by this compound compared to the LPS-only control.
Data Presentation: Anti-inflammatory Activity
The quantitative data from the anti-inflammatory assays can be presented in the following tables.
Table 2.1: Effect of this compound on Nitric Oxide Production
| Concentration (µM) | NO Production (% of LPS Control) |
| 0 (LPS only) | 100 |
| 1 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
Table 2.2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Concentration (µM) | TNF-α Secretion (% of LPS Control) | IL-6 Secretion (% of LPS Control) |
| 0 (LPS only) | 100 | 100 |
| 1 | Example Value | Example Value |
| 10 | Example Value | Example Value |
| 50 | Example Value | Example Value |
Table 2.3: Densitometric Analysis of iNOS and COX-2 Protein Expression
| Treatment | Relative iNOS Expression (normalized to β-actin) | Relative COX-2 Expression (normalized to β-actin) |
| Control | Example Value | Example Value |
| LPS only | Example Value | Example Value |
| LPS + this compound (10 µM) | Example Value | Example Value |
| LPS + this compound (50 µM) | Example Value | Example Value |
Workflow for Anti-inflammatory Screening
Section 3: Putative Signaling Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. LPS, a component of the outer membrane of Gram-negative bacteria, activates this pathway through Toll-like receptor 4 (TLR4), leading to the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. This compound may exert its anti-inflammatory effects by interfering with one or more steps in this pathway.
NF-κB Signaling Pathway and Potential Inhibition by this compound
References
Animal Models for In Vivo Testing of 15-Deoxoeucosterol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the anti-inflammatory and anti-cancer properties of 15-Deoxoeucosterol in established in vivo animal models. The following sections offer comprehensive methodologies, data presentation guidelines, and visual representations of experimental workflows and signaling pathways to facilitate the investigation of this promising natural compound.
Preclinical Evaluation of this compound
This compound, a eucosterol oligoglycoside, has emerged as a compound of interest for its potential therapeutic activities. Preliminary evidence suggests its involvement in anti-tumor pathways. Structurally related phytosterols and their glycosides have demonstrated both anti-inflammatory and anti-cancer effects, often through modulation of key signaling cascades such as NF-κB and Wnt, and inhibition of targets like SHP2. The following protocols are designed to rigorously assess these potential therapeutic avenues in vivo.
Data Presentation: Quantitative Summary
To facilitate clear comparison and interpretation of experimental outcomes, all quantitative data should be summarized in structured tables.
Table 1: Anti-Inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | X.XX ± X.XX | 0 |
| This compound | 10 | Y.YY ± Y.YY | A |
| This compound | 20 | Z.ZZ ± Z.ZZ | B |
| Indomethacin (Positive Control) | 10 | W.WW ± W.WW | C |
Table 2: Anti-Inflammatory Activity of this compound in LPS-Induced Endotoxemia Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) at 48h | Serum TNF-α (pg/mL) (Mean ± SEM) | Serum IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle Control | - | 100 | Baseline | Baseline |
| LPS + Vehicle | - | X | Y ± Y.Y | Z ± Z.Z |
| LPS + this compound | 10 | A | B ± B.B | C ± C.C |
| LPS + this compound | 20 | D | E ± E.E | F ± F.F |
| LPS + Dexamethasone (Positive Control) | 1 | G | H ± H.H | I ± I.I |
Table 3: Anti-Tumor Activity of this compound in Sarcoma 180 Xenograft Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SEM) | % Tumor Growth Inhibition | Increase in Lifespan (%) |
| Vehicle Control | - | XXXX ± XXX | 0 | 0 |
| This compound | 3 | YYYY ± YYY | A | D |
| This compound | 10 | ZZZZ ± ZZZ | B | E |
| Cisplatin (Positive Control) | 5 | WWWW ± WWW | C | F |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This model is used to assess the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (lambda, Type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose [CMC] in saline)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Grouping: Randomly divide the rats into four groups (n=6 per group):
-
Group 1: Vehicle control (oral administration of 0.5% CMC).
-
Group 2: this compound (10 mg/kg, p.o.).
-
Group 3: this compound (20 mg/kg, p.o.).
-
Group 4: Indomethacin (10 mg/kg, p.o.).
-
-
Drug Administration: Administer the respective treatments by oral gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice (Systemic Inflammation Model)
This model evaluates the protective effect of this compound against systemic inflammation and septic shock.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Vehicle (e.g., sterile saline)
-
Intraperitoneal (i.p.) injection needles
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Grouping: Randomly divide the mice into five groups (n=10 per group):
-
Group 1: Vehicle control (saline i.p.).
-
Group 2: LPS (15 mg/kg, i.p.) + Vehicle.
-
Group 3: LPS + this compound (10 mg/kg, i.p.).
-
Group 4: LPS + this compound (20 mg/kg, i.p.).
-
Group 5: LPS + Dexamethasone (1 mg/kg, i.p.).
-
-
Drug Administration: Administer this compound or Dexamethasone 1 hour before LPS injection.
-
Induction of Endotoxemia: Inject LPS intraperitoneally.
-
Monitoring: Monitor the survival of mice every 12 hours for 48-72 hours.
-
Cytokine Analysis: In a separate cohort of animals, collect blood via cardiac puncture 2 hours after LPS injection to measure serum levels of TNF-α and IL-6 using ELISA kits.
Sarcoma 180 (S180) Allograft Mouse Model (Anti-Cancer Model)
This model is used to evaluate the in vivo anti-tumor efficacy of this compound. A study on a related eucosterol oligoglycoside showed a significant increase in the life span of mice with Sarcoma 180 at a dose of 3 mg/kg[1].
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Sarcoma 180 (S180) cell line
-
This compound
-
Cisplatin (positive control)
-
Vehicle (e.g., 0.5% CMC in saline)
-
Matrigel (optional, to improve tumor take rate)
-
Subcutaneous (s.c.) injection needles
-
Calipers
Procedure:
-
Cell Culture: Culture S180 cells in appropriate media until they reach the exponential growth phase.
-
Cell Preparation: Harvest the cells and resuspend them in sterile saline or a mixture with Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Start treatment when the tumors reach a palpable size of approximately 100 mm³.
-
Grouping: Randomly divide the mice into four groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., daily i.p. injection).
-
Group 2: this compound (3 mg/kg, i.p., daily).
-
Group 3: this compound (10 mg/kg, i.p., daily).
-
Group 4: Cisplatin (5 mg/kg, i.p., every 3 days).
-
-
Treatment: Administer the treatments for a specified period (e.g., 14-21 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: At the end of the treatment period, calculate the percentage of tumor growth inhibition. Monitor the survival of the animals to determine the increase in lifespan.
Visualizations
Signaling Pathways
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Caption: Potential anti-cancer mechanism of this compound through modulation of the Wnt/β-catenin signaling pathway.
Experimental Workflows
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Experimental workflow for the Sarcoma 180 xenograft model.
References
Application Notes and Protocols for the Preclinical Formulation of 15-Deoxoeucosterol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited public information is available regarding the specific physicochemical properties of 15-Deoxoeucosterol. The following application notes and protocols are based on general principles for formulating hydrophobic, steroid-like compounds for preclinical research. These are intended as a starting point, and optimization will be necessary based on the experimentally determined properties of this compound.
Introduction to this compound Formulation
This compound, presumed to be a hydrophobic steroidal compound, presents a significant challenge for formulation development due to its expected low aqueous solubility.[1][2] Proper formulation is critical to ensure adequate bioavailability and consistent exposure in preclinical species, which are essential for meaningful toxicological and efficacy studies.[1][3] This document outlines several common and effective strategies for the preclinical formulation of poorly water-soluble compounds like this compound.
The choice of an appropriate formulation strategy depends on various factors, including the physicochemical properties of the drug, the intended route of administration (e.g., oral, intravenous, subcutaneous), the required dose, and the animal species being used.[1]
Formulation Strategies for this compound
Several approaches can be employed to formulate hydrophobic compounds for preclinical studies. The most common strategies include the use of co-solvents, suspensions, cyclodextrins, and lipid-based systems.
Co-solvent Formulations
Co-solvent systems are one of the simplest methods for solubilizing hydrophobic drugs for preclinical evaluation. This approach involves blending a water-miscible organic solvent with an aqueous vehicle to increase the solubility of the compound.
Advantages:
-
Relatively simple to prepare.
-
Can achieve high drug concentrations.
-
Suitable for various routes of administration.
Disadvantages:
-
Potential for drug precipitation upon dilution in aqueous physiological fluids.
-
Potential for solvent-related toxicity.
Commonly Used Co-solvents and Excipients:
-
Polyethylene Glycols (PEGs), such as PEG 300 and PEG 400.
-
Propylene Glycol (PG).
-
Ethanol.
-
Glycerol.
-
Dimethyl Sulfoxide (DMSO).
-
Surfactants like Tween 80 and Cremophor EL to improve stability and prevent precipitation.
Suspension Formulations
For oral and subcutaneous administration, a suspension of the micronized drug in an aqueous vehicle can be a straightforward approach.
Advantages:
-
Simple to prepare.
-
Can accommodate a wide range of doses.
-
Avoids the use of potentially toxic organic solvents.
Disadvantages:
-
Potential for non-uniform dosing if not properly prepared and handled.
-
Physical instability (e.g., caking, particle growth).
-
Variable absorption depending on particle size and dissolution rate.
Commonly Used Excipients:
-
Wetting agents: Polysorbates (e.g., Tween 80).
-
Suspending agents: Methylcellulose, Carboxymethylcellulose.
-
Flocculating agents.
Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic drug molecules, thereby increasing their apparent water solubility.
Advantages:
-
Significant increase in aqueous solubility.
-
Can improve drug stability.
-
Generally considered safe with a good regulatory profile.
Disadvantages:
-
Limited drug-loading capacity.
-
Potential for nephrotoxicity with some cyclodextrins at high concentrations.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD).
Lipid-Based Formulations (Nanoemulsions)
Lipid-based formulations, such as nanoemulsions, are effective for enhancing the oral bioavailability of highly lipophilic drugs. These systems consist of oil, a surfactant, and a co-surfactant, forming a fine oil-in-water emulsion that can be readily absorbed.
Advantages:
-
Improved oral bioavailability.
-
Can protect the drug from degradation.
-
Suitable for lymphatic transport, potentially avoiding first-pass metabolism.
Disadvantages:
-
More complex to develop and characterize.
-
Potential for physical instability.
Commonly Used Excipients:
-
Oils: Medium-chain triglycerides (MCTs), sesame oil, sunflower oil.
-
Surfactants: Cremophor EL, Tween 80, Solutol HS 15.
-
Co-surfactants: Transcutol, Labrasol.
Quantitative Data Summary
The following tables provide hypothetical but representative data for different formulations of this compound.
Table 1: Co-solvent Formulation Properties
| Parameter | Formulation A | Formulation B |
| Composition | 30% PEG 400, 10% Ethanol, 60% Saline | 40% PG, 20% Solutol HS 15, 40% Water |
| Max Solubility (mg/mL) | 5 | 12 |
| Appearance | Clear Solution | Clear Solution |
| Stability (4°C, 1 week) | No precipitation | No precipitation |
Table 2: Suspension Formulation Properties
| Parameter | Formulation C |
| Composition | 1% Methylcellulose, 0.2% Tween 80 in Water |
| Particle Size (D90, µm) | < 10 |
| Zeta Potential (mV) | -25 |
| Resuspendability | Easily resuspendable |
Table 3: Cyclodextrin Formulation Properties
| Parameter | Formulation D |
| Composition | 20% HP-β-CD in Water |
| Max Solubility (mg/mL) | 8 |
| Complexation Efficiency (%) | > 95 |
| Appearance | Clear Solution |
Table 4: Nanoemulsion Formulation Properties
| Parameter | Formulation E |
| Composition | 10% MCT, 15% Cremophor EL, 5% Transcutol |
| Droplet Size (nm) | 150 |
| Polydispersity Index (PDI) | < 0.2 |
| Drug Loading (mg/mL) | 10 |
| Encapsulation Efficiency (%) | > 98 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
Materials:
-
This compound
-
PEG 400
-
Ethanol
-
Sterile Saline (0.9% NaCl)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Method:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add the required volume of ethanol to the vial and vortex until the compound is fully dissolved.
-
Add the required volume of PEG 400 and mix thoroughly.
-
Slowly add the sterile saline to the mixture while stirring continuously.
-
Continue stirring until a clear, homogenous solution is obtained.
-
Sterile filter the final solution using a 0.22 µm filter if intended for intravenous administration.
Protocol 2: Preparation of a Suspension Formulation
Materials:
-
This compound (micronized)
-
Methylcellulose
-
Tween 80
-
Purified Water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Method:
-
Prepare the vehicle by slowly adding methylcellulose to heated purified water (70-80°C) while stirring.
-
Once dispersed, cool the solution in an ice bath to allow the methylcellulose to hydrate and form a viscous solution.
-
Add Tween 80 to the vehicle and mix until dissolved.
-
Weigh the micronized this compound.
-
In a mortar, add a small amount of the vehicle to the drug powder to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous trituration to form a uniform suspension.
-
Alternatively, use a homogenizer to reduce particle size and ensure uniformity.
Protocol 3: Preparation of a Cyclodextrin-Based Formulation
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified Water
-
Magnetic stirrer and stir bar
-
Sonicator
Method:
-
Prepare a solution of HP-β-CD in purified water at the desired concentration (e.g., 20% w/v).
-
Slowly add the this compound powder to the cyclodextrin solution while stirring.
-
Continue stirring at room temperature for 24-48 hours to allow for complexation.
-
The process can be expedited by using a sonicator.
-
After complexation, filter the solution to remove any un-complexed drug.
Protocol 4: Preparation of a Nanoemulsion Formulation
Materials:
-
This compound
-
Medium-chain triglycerides (MCT)
-
Cremophor EL
-
Transcutol
-
Purified Water
-
High-shear homogenizer or microfluidizer
Method:
-
Dissolve the this compound in the MCT oil to prepare the oil phase.
-
In a separate container, mix the Cremophor EL and Transcutol to prepare the surfactant/co-surfactant mixture.
-
Add the oil phase to the surfactant/co-surfactant mixture and mix thoroughly.
-
Slowly add the aqueous phase (purified water) to the oil/surfactant mixture under high-shear homogenization.
-
Continue homogenization until a translucent nanoemulsion is formed.
-
For a more uniform and smaller droplet size, the pre-emulsion can be further processed using a microfluidizer.
Visualization of Workflows and Pathways
Caption: Formulation selection workflow for this compound.
Caption: Hypothetical signaling pathway for a steroid-like compound.
Caption: Workflow for preparing liposomes for drug delivery.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 15-Deoxoeucosterol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 15-Deoxoeucosterol, a complex spirocyclic nortriterpenoid. The information presented here is based on established synthetic strategies for related natural products, such as the bioinspired synthesis of spirochensilide A from lanosterol, which shares key structural motifs and reaction types.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and practical starting material is lanosterol, a commercially available tetracyclic triterpenoid. Its core structure is highly similar to that of the target molecule, providing a solid foundation for the necessary chemical transformations.
Q2: What are the key strategic steps in a plausible synthetic route to this compound?
A plausible synthetic strategy, inspired by related nortriterpenoid syntheses, would likely involve:
-
Side-Chain Cleavage: Oxidative cleavage of the lanosterol side chain to install the necessary functional groups for building the spiroketal moiety.
-
Core Skeleton Rearrangement: Potential Wagner-Meerwein or related rearrangements to modify the tetracyclic core.
-
Stereoselective Oxidations: Introduction of oxygen functionalities at specific positions, which are precursors to the final epoxy and keto groups.
-
Spiroketalization: The crucial step of forming the spirocyclic ketal, which is often acid-catalyzed.
-
Final Functional Group Manipulations: Deoxygenation at the C-15 position to yield the final this compound.
Q3: Why is the stereochemistry of the spiroketal formation critical?
The spiroketal core of eucosterol-type compounds contains multiple stereocenters. The therapeutic efficacy and biological activity of the final compound are highly dependent on the correct stereochemical configuration. Controlling the stereoselectivity during the spiroketalization step is, therefore, a paramount challenge in the synthesis.
Troubleshooting Guide
Low Yield in Side-Chain Cleavage (e.g., Ozonolysis)
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction closely using TLC or LC-MS. If the starting material persists, consider increasing the reaction time or the equivalents of the oxidizing agent (e.g., ozone). |
| Over-oxidation | Use a milder workup procedure after ozonolysis, for example, reduction with dimethyl sulfide (DMS) or triphenylphosphine (TPP) instead of oxidative workup. |
| Degradation of product | Ensure the reaction is carried out at a low temperature (typically -78 °C) to prevent unwanted side reactions and degradation of the aldehyde or ketone products. |
| Impure starting material | Purify the starting lanosterol by recrystallization or column chromatography before proceeding with the cleavage reaction. |
Poor Diastereoselectivity in Spiroketalization
| Potential Cause | Recommended Solution |
| Thermodynamic vs. Kinetic Control | The reaction may be under kinetic control, leading to a mixture of diastereomers. Try equilibrating the product mixture under acidic conditions (e.g., with a catalytic amount of a strong acid like HCl or PPTS) to favor the thermodynamically more stable diastereomer. |
| Steric Hindrance | The substrate's steric profile can influence the approach of the nucleophile. Consider using different protecting groups on distant functionalities to alter the conformational preference of the molecule. |
| Choice of Acid Catalyst | The nature and strength of the acid catalyst can impact the stereochemical outcome. Screen various Lewis and Brønsted acids (e.g., BF₃·OEt₂, Sc(OTf)₃, CSA) to find the optimal conditions. |
Failure of Rearrangement Reactions (e.g., Wagner-Meerwein)
| Potential Cause | Recommended Solution |
| Insufficient Carbocation Stability | The stability of the intermediate carbocation is crucial for the rearrangement. Ensure the reaction conditions (e.g., solvent polarity, temperature) are optimized to favor its formation. |
| Incorrect Precursor Stereochemistry | The stereochemistry of the starting material can significantly influence the feasibility and outcome of concerted rearrangements. Verify the stereochemistry of your precursor. |
| Unfavorable Ring Strain in Product | The desired rearranged product might be energetically unfavorable due to ring strain. Computational modeling could provide insights into the thermodynamics of the transformation. |
Experimental Protocols
A representative experimental protocol for a key spiroketalization step, based on analogous syntheses, is provided below.
Protocol: Acid-Catalyzed Spiroketalization
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Preparation: Dissolve the dihydroxy ketone precursor (1.0 eq) in anhydrous dichloromethane (DCM) or a similar non-polar solvent under an inert atmosphere (e.g., argon or nitrogen).
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Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 eq).
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Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Equilibration (if necessary): If a mixture of diastereomers is observed, the reaction can be gently heated (e.g., to 40 °C) to facilitate equilibration to the thermodynamically favored product.
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Conditions for Spiroketalization and Resulting Diastereomeric Ratio (d.r.)
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio (A:B) | Yield (%) |
| 1 | PPTS | DCM | 25 | 12 | 3:1 | 75 |
| 2 | CSA | Toluene | 80 | 6 | 5:1 | 68 |
| 3 | BF₃·OEt₂ | DCM | -78 to 0 | 4 | 1:2 (kinetic) | 82 |
| 4 | Sc(OTf)₃ | CH₃CN | 25 | 8 | 4:1 | 79 |
Note: Data is hypothetical and for illustrative purposes.
Visualizations
Caption: A generalized synthetic workflow for this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
Technical Support Center: Overcoming In Vitro Solubility Challenges of 15-Deoxoeucosterol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 15-Deoxoeucosterol during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step when dissolving this compound for in vitro use?
A1: Before attempting to dissolve this compound, it is crucial to review any available product datasheets for solubility information. If no data is provided, a good starting point is to perform small-scale solubility tests using common organic solvents. Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing high-concentration stock solutions of hydrophobic compounds due to its ability to dissolve a broad range of molecules and its miscibility with aqueous cell culture media.[1][2]
Q2: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium. What is causing this and how can I prevent it?
A2: This phenomenon, often termed "solvent shock," occurs when a concentrated DMSO stock solution is rapidly diluted into an aqueous medium, causing the hydrophobic compound to crash out of solution.[2] To prevent this, a stepwise or serial dilution is recommended.[1][2] First, create an intermediate dilution of the stock solution in a small volume of pre-warmed (37°C) cell culture medium, mix gently, and then add this to the final volume.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to minimize cytotoxic effects. The exact tolerance can vary between cell lines, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.
Q4: Can the type of cell culture medium affect the solubility of this compound?
A4: Yes, the composition of the cell culture medium can influence the solubility of a compound. Different media contain varying concentrations of salts, amino acids, and proteins that can interact with the compound and affect its solubility. It is always best to test the solubility of this compound in the specific medium you intend to use for your experiments.
Q5: Are there alternatives to DMSO for dissolving this compound?
A5: If DMSO is not suitable for your experiment, other organic solvents such as ethanol, dimethylformamide (DMF), or acetonitrile (ACN) can be considered. The choice of solvent will depend on the specific properties of this compound and the tolerance of your assay system. Additionally, the use of solubility enhancers like cyclodextrins or biocompatible surfactants (e.g., Pluronic F-68, Tween 80) can be explored to improve aqueous solubility.
Troubleshooting Guide
Problem: this compound fails to dissolve in the initial solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent power. | Try a different organic solvent (e.g., switch from ethanol to DMSO). |
| Concentration is too high. | Increase the volume of the solvent to lower the concentration. |
| Compound is difficult to dissolve. | Gently warm the solution in a 37°C water bath and vortex or sonicate to aid dissolution. |
Problem: Precipitate forms in the stock solution upon storage.
| Possible Cause | Suggested Solution |
| Stock solution is supersaturated. | Prepare a new, less concentrated stock solution. |
| Compound is unstable in the solvent. | Consult literature for stability information or test different solvents. |
| Improper storage conditions. | Store aliquots at -20°C or -80°C and protect from light to prevent degradation. |
Problem: Compound precipitates in the cell culture medium over time.
| Possible Cause | Suggested Solution |
| Compound instability in aqueous media. | Assess compound stability in your specific medium over the time course of your experiment. |
| Interaction with media components. | Consider using a simpler, serum-free medium for the experiment if possible. |
| Exceeding the solubility limit in the final solution. | Reduce the final concentration of this compound in the culture medium. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Weighing: Accurately weigh a small amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.
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Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
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Dissolution: Vortex the tube vigorously for 1-2 minutes. If not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing or brief sonication.
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Visual Inspection: Ensure the solution is clear and free of any visible particulates.
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Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
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Preparation: Prepare a series of dilutions of your this compound stock solution in your specific cell culture medium in a multi-well plate. Include a vehicle control containing the highest concentration of DMSO used.
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Incubation: Incubate the plate at 37°C for a duration relevant to your planned experiment (e.g., 24 hours).
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Visual Inspection: After incubation, visually inspect each well for any signs of precipitation (e.g., cloudiness, crystals).
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Microscopic Examination: For a more sensitive assessment, examine the solutions under a microscope.
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Determination: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under those conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Hypothetical signaling pathway for this compound.
References
Navigating the Labyrinth of 15-Deoxoeucosterol Purification: A Technical Support Guide
The isolation of 15-Deoxoeucosterol, a bioactive steroid from natural extracts, presents a significant challenge for researchers and drug development professionals. Its purification is often hampered by its low abundance, the presence of structurally similar co-eluting compounds, and potential for degradation. This technical support center provides a comprehensive guide to troubleshoot common issues, offering frequently asked questions and detailed experimental protocols to streamline your purification workflow.
Troubleshooting Guide: Common Challenges and Solutions
This guide addresses specific problems encountered during the purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete extraction from the raw plant material. | Optimize the extraction solvent system and extraction time. Consider using a sequence of solvents with increasing polarity. |
| Degradation of the target compound during extraction or purification. | Maintain low temperatures throughout the process. Use buffers with appropriate pH to ensure stability. | |
| Inefficient binding or elution from the chromatographic column. | Screen different stationary phases and mobile phase compositions. Optimize the gradient slope in reverse-phase HPLC. | |
| Co-elution with Impurities | Presence of structurally similar sterols or other lipophilic compounds. | Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reverse-phase chromatography). Consider high-performance counter-current chromatography (HPCCC) for separating compounds with similar polarities. |
| Overloading of the chromatographic column. | Reduce the sample load on the column. Perform a preliminary fractionation step to reduce the complexity of the extract. | |
| Peak Tailing in HPLC | Secondary interactions between this compound and the stationary phase. | Add a small amount of a competitive agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. |
| Poor solubility of the compound in the mobile phase. | Modify the mobile phase composition to improve solubility. Ensure the sample is fully dissolved before injection. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or column temperature. | Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a constant temperature. |
| Column degradation. | Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove adsorbed contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the purification of this compound?
A1: The initial extraction and subsequent fractionation are critical. A well-optimized extraction will maximize the recovery of this compound while minimizing the co-extraction of interfering compounds. The choice of the first chromatographic step is crucial for reducing the complexity of the mixture and preventing overloading in later high-resolution steps.
Q2: How can I confirm the identity and purity of my final this compound sample?
A2: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) can provide preliminary purity information based on peak shape and UV spectrum. For unambiguous identification and structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q3: My this compound sample appears to be degrading over time. How can I improve its stability?
A3: this compound, like many steroidal compounds, can be sensitive to light, oxygen, and extreme pH. Store the purified compound in a dark, airtight container at low temperatures (-20°C or below). If possible, store it as a dry powder or dissolved in an inert solvent and blanketed with nitrogen or argon.
Q4: What are some common co-eluting impurities with this compound from Eurycoma longifolia?
A4: Extracts from Eurycoma longifolia are complex mixtures containing numerous quassinoids, alkaloids, and other steroids. Structurally related sterols and triterpenoids are the most likely co-eluting impurities. These compounds often share similar polarity and chromatographic behavior, necessitating high-resolution separation techniques.
Experimental Protocols
General Extraction and Fractionation Protocol
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Milling and Extraction: Grind the dried plant material (e.g., roots of Eurycoma longifolia) to a fine powder. Macerate the powder sequentially with hexane, chloroform, and methanol at room temperature for 48 hours for each solvent.
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Solvent Evaporation: Concentrate the extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
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Preliminary Fractionation: Subject the chloroform and methanol extracts to vacuum liquid chromatography (VLC) on a silica gel column. Elute with a stepwise gradient of hexane-ethyl acetate followed by ethyl acetate-methanol.
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Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
High-Performance Liquid Chromatography (HPLC) Purification Protocol
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Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water.
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Solvent A: Water
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Solvent B: Acetonitrile
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-
Gradient Program:
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0-5 min: 30% B
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5-35 min: 30-70% B
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35-45 min: 70-100% B
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45-50 min: 100% B
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50-55 min: 100-30% B
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55-60 min: 30% B
-
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Flow Rate: 2.0 mL/min.
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Detection: UV at 210 nm.
-
Injection Volume: 100 µL (of a concentrated, filtered fraction).
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Fraction Collection: Collect peaks based on the retention time of a this compound standard.
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Post-Purification: Pool the fractions containing the pure compound and evaporate the solvent under reduced pressure.
Visualizing the Workflow
General Purification Workflow
Caption: A generalized workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low purification yields.
Technical Support Center: Stabilizing 15-Deoxoeucosterol for Long-Term Storage
For researchers, scientists, and drug development professionals utilizing 15-Deoxoeucosterol, ensuring its stability during long-term storage is paramount to the integrity and reproducibility of experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this euphane-type triterpenoid.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the storage and handling of this compound.
Issue 1: Degradation of this compound in Solid Form
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Potential Cause: Exposure to adverse environmental conditions. Triterpenoids can be susceptible to degradation from heat, light, and oxygen.
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Troubleshooting Steps:
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Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.
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Inert Atmosphere: For highly sensitive applications, consider storing the solid compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
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Quality Check: If degradation is suspected, re-analyze the compound's purity using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Issue 2: Instability of this compound in Solution
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Potential Cause: Improper solvent choice, repeated freeze-thaw cycles, or exposure to light.
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Troubleshooting Steps:
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Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of triterpenoids.
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Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, prepare single-use aliquots of your stock solution.
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Storage of Solutions: Store stock solutions at -20°C or -80°C in tightly sealed, light-protecting vials. For aqueous working solutions, it is best to prepare them fresh before each experiment.
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pH Considerations: Be mindful of the pH of aqueous buffers, as extreme pH values can promote hydrolysis.
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Issue 3: Inconsistent Results in Biological Assays
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Potential Cause: Degradation of this compound leading to reduced potency or the formation of interfering byproducts.
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Troubleshooting Steps:
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Confirm Compound Integrity: Before conducting biological experiments, verify the purity and concentration of your this compound stock solution using a suitable analytical technique like HPLC-UV.
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Fresh Dilutions: Prepare fresh dilutions from a frozen stock aliquot for each experiment. Do not store diluted aqueous solutions for extended periods.
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Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound) in your experiments to rule out any effects of the solvent itself.
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Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial in a desiccator at -20°C. Storing under an inert gas like argon or nitrogen can provide additional protection against oxidation.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous solvent such as DMSO. This stock solution should then be aliquoted into smaller, single-use volumes and stored in tightly sealed vials at -20°C or -80°C for up to three months. Avoid repeated freeze-thaw cycles.
Q3: For how long can I store diluted aqueous solutions of this compound?
A3: It is strongly advised to prepare aqueous working solutions fresh on the day of the experiment from a frozen stock. The stability of triterpenoids in aqueous solutions can be limited, and long-term storage is not recommended due to the risk of hydrolysis and microbial growth.
Q4: What are the primary degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, euphane-type triterpenoids are generally susceptible to oxidation, particularly at allylic positions and double bonds. Hydrolysis of any ester groups (if present in derivatives) can also occur under acidic or basic conditions. Exposure to high temperatures can lead to thermal decomposition.
Q5: How can I assess the stability of my this compound sample?
A5: A stability-indicating HPLC method is the most common approach to assess the purity and degradation of this compound. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. A forced degradation study can be performed to generate these degradation products and validate the method's specificity.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Container | Duration | Notes |
| Solid | -20°C | Tightly sealed, amber glass vial | > 1 year | Store in a desiccator. For maximum stability, store under an inert atmosphere. |
| Solid | 2-8°C | Tightly sealed, amber glass vial | Up to 6 months | Store in a dark, dry place. |
| Stock Solution (in DMSO) | -20°C | Tightly sealed, amber vials | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Tightly sealed, amber vials | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C or Room Temperature | N/A | < 24 hours | Prepare fresh before each use. |
Table 2: Illustrative Example of Forced Degradation Study Results for a Triterpenoid
| Stress Condition | Duration | Temperature | Reagent | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 24 hours | 60°C | 0.1 M HCl | 15% | Hydrolyzed byproducts |
| Base Hydrolysis | 24 hours | 60°C | 0.1 M NaOH | 25% | Epimers, hydrolyzed byproducts |
| Oxidation | 24 hours | Room Temperature | 3% H₂O₂ | 30% | Oxidized derivatives (e.g., epoxides, ketones) |
| Thermal | 48 hours | 80°C | N/A | 10% | Isomers, decomposition products |
| Photolytic | 24 hours | Room Temperature | UV light (254 nm) | 5% | Photodegradation products |
Note: This table provides a hypothetical example. Actual degradation rates for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
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Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes or amber glass vials, precision balance, vortex mixer.
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Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound using a precision balance. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM). d. Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary. e. Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes or vials. f. Label each aliquot clearly with the compound name, concentration, date, and solvent. g. Store the aliquots at -20°C or -80°C.
Protocol 2: HPLC-UV Method for Stability Assessment of this compound
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Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v) or a gradient elution with acetonitrile and water. The optimal mobile phase should be determined experimentally to achieve good separation.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25°C.
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Detection Wavelength: Triterpenoids typically have poor UV absorbance. Detection is often performed at low wavelengths, such as 205 nm or 210 nm.
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Injection Volume: 10 µL.
-
-
Procedure: a. Prepare a standard solution of this compound of known concentration in the mobile phase. b. Dilute the sample to be analyzed (from the stability study) to a suitable concentration with the mobile phase. c. Inject the standard and sample solutions into the HPLC system. d. Identify the peak corresponding to this compound based on the retention time of the standard. e. Quantify the amount of this compound in the sample by comparing its peak area to that of the standard. f. The percentage of remaining this compound can be calculated relative to the initial concentration (time zero) of the stability study.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and resolving stability issues with this compound.
Caption: Hypothetical signaling pathways potentially modulated by this compound, based on data from the related euphane triterpenoid, euphol.
Troubleshooting low bioactivity of synthetic 15-Deoxoeucosterol
Disclaimer: Currently, there is limited specific published data available for synthetic 15-Deoxoeucosterol. This guide provides troubleshooting strategies and experimental protocols based on the known biological activities of structurally and functionally related compounds, such as eucosterol oligoglycosides and the PPARγ agonist 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂. The principles and protocols outlined below are intended to serve as a starting point for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of synthetic this compound?
A1: Based on related compounds, synthetic this compound is hypothesized to possess anti-inflammatory and anti-proliferative properties. Eucosterol oligoglycosides have demonstrated significant anti-tumor activity.[1][2] Additionally, compounds with similar structural motifs, like 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂, are known to be potent agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and inhibitors of the NF-κB signaling pathway, both of which are key regulators of inflammation and cell growth.[3][4]
Q2: What is the expected potency of synthetic this compound?
A2: The exact potency of this compound is not yet established. However, by examining related compounds, we can estimate a potential range of activity. For instance, certain eucosterol oligoglycosides exhibit cytotoxic effects in the low nanomolar range against various tumor cell lines.[1] Known synthetic PPARγ agonists and NF-κB inhibitors show activity in a broad range, from nanomolar to micromolar concentrations.
Q3: How should I dissolve and store synthetic this compound?
A3: Like many steroidal compounds, this compound is expected to have low aqueous solubility. It is recommended to prepare a concentrated stock solution in a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For long-term storage, it is advisable to store the solid compound at -20°C, protected from light and moisture. Stock solutions should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Is my synthetic this compound stable in cell culture media?
A4: The stability of sterol compounds in aqueous solutions can be a concern. It is best practice to prepare fresh dilutions of the compound from your stock solution for each experiment. To assess stability, you can incubate the compound in your cell culture media for the duration of your experiment, and then analyze its integrity using methods like HPLC or LC-MS.
Troubleshooting Guide for Low Bioactivity
Issue 1: Observed bioactivity is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Compound Purity and Integrity | - Verify Purity: Confirm the purity of your synthetic this compound using analytical methods such as NMR, LC-MS, and elemental analysis. Impurities can interfere with the assay or compete for binding sites. - Assess Degradation: The compound may have degraded during storage. Re-evaluate the integrity of your current stock and, if necessary, use a freshly synthesized batch. |
| Solubility Issues | - Visual Inspection: Check for any precipitation of the compound in your stock solution or in the final assay wells. - Optimize Solubilization: Prepare a fresh, concentrated stock in 100% DMSO. When diluting into aqueous media, ensure rapid mixing to prevent precipitation. The final DMSO concentration in the assay should be kept low (typically <0.5%) and consistent across all wells. |
| Assay Conditions | - Cell Line Sensitivity: The chosen cell line may not be sensitive to the effects of this compound. If targeting inflammatory pathways, use a cell line known to have a robust NF-κB or PPARγ response (e.g., RAW 264.7 macrophages, HEK293T cells transfected with a reporter construct). - Incubation Time: The duration of compound exposure may be insufficient. Perform a time-course experiment to determine the optimal incubation period. - Serum Interference: Components in fetal bovine serum (FBS) can bind to hydrophobic compounds like steroids, reducing their effective concentration. Consider reducing the serum concentration or using serum-free media for the treatment period, if compatible with your cell line. |
| Cell Health | - Viability Check: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. High cell density or poor health can affect their responsiveness. - Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Run a vehicle control to assess its effect on cell viability. |
Issue 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Concentration | - Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. - Incomplete Mixing: Vortex stock solutions and thoroughly mix dilutions before adding to the wells. |
| Uneven Cell Seeding | - Cell Clumping: Ensure a single-cell suspension before seeding to avoid clumps. - Edge Effects: Minimize "edge effects" in microplates by not using the outer wells or by filling them with sterile media or PBS. |
| Compound Adsorption | - Plate Material: Steroids can adsorb to the plastic of standard tissue culture plates. Consider using low-adsorption plates if this is suspected. |
Quantitative Data for Related Compounds
As direct data for this compound is unavailable, the following table provides a reference for the expected range of bioactivity based on related compounds.
| Compound | Assay | Cell Line | Potency (IC₅₀/EC₅₀) | Reference |
| Eucosterol Oligoglycoside (Compound 3) | Cytotoxicity | Various Tumor Cells | ED₅₀: 1.53-3.06 nM | |
| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | PPARγ Binding | Murine Chimera System | EC₅₀: 2 µM | |
| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | Adipocyte Differentiation | Cultured Fibroblasts | EC₅₀: 7 µM | |
| Rosiglitazone (PPARγ Agonist) | 5-FU Sensitization | HT29 (Colon Cancer) | IC₅₀: 5.3 µM | |
| Pioglitazone (PPARγ Agonist) | 5-FU Sensitization | HT29 (Colon Cancer) | IC₅₀: 4.4 µM | |
| Emetine (NF-κB Inhibitor) | IκBα Phosphorylation | GFP-IκBα GripTite Cells | IC₅₀: 0.31 µM | |
| QNZ (NF-κB Inhibitor) | NF-κB Activation | Jurkat T cells | IC₅₀: 11 nM |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of synthetic this compound.
Materials:
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96-well flat-bottom tissue culture plates
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Cancer cell line of interest (e.g., MCF-7, HCT116)
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Complete culture medium (e.g., DMEM with 10% FBS)
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Synthetic this compound
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DMSO (cell culture grade)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
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Phosphate-buffered saline (PBS)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).
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Cell Treatment: Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated cells.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
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MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: Assessing Anti-Inflammatory Activity using an NF-κB Luciferase Reporter Assay
This protocol measures the ability of synthetic this compound to inhibit TNF-α-induced NF-κB activation.
Materials:
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HEK293T cells
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96-well white, clear-bottom tissue culture plates
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DMEM with 10% FBS
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NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
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Transfection reagent
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Synthetic this compound
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Recombinant human TNF-α
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Dual-luciferase reporter assay system
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Luminometer
Procedure:
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Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.
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Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM. Pre-treat the transfected cells with the compound for 1-2 hours.
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NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include appropriate controls: vehicle control, TNF-α only, and compound only.
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Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
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Luciferase Assay: Following the manufacturer's protocol, measure both firefly and Renilla luciferase activities using a luminometer.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activity by the compound compared to the TNF-α only control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Visualizations
Caption: Troubleshooting workflow for low bioactivity of this compound.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for in vitro bioactivity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Eucosterol oligoglycosides isolated from Scilla scilloides and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-deoxy-Δ-12,14-Prostaglandin J2 [biologicaresearch.com]
- 4. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of 15-Deoxoeucosterol during extraction
Disclaimer: The compound "15-Deoxoeucosterol" is not widely documented in current scientific literature. Therefore, this guide is based on established principles for the extraction and handling of phytosterols, a class of compounds to which this compound structurally belongs. The recommendations provided are general best practices for minimizing degradation in similar molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: Based on its name, this compound is presumed to be a phytosterol, a type of naturally occurring steroid-like molecule found in plants. Phytosterols are integral structural components of plant cell membranes. Like many complex organic molecules, they can be susceptible to chemical changes (degradation) during extraction due to factors like heat, light, oxygen, and harsh pH conditions. Degradation is a critical concern for researchers as it can lead to reduced yield of the target compound, the formation of artifacts that may interfere with analysis, and the loss of biological activity.
Q2: What are the primary factors that cause the degradation of phytosterols like this compound during extraction?
A2: The primary factors responsible for phytosterol degradation are:
-
High Temperatures: Thermal stress can accelerate oxidation and other degradation reactions.[1][2] Many standard extraction procedures, if not properly controlled, can expose the compound to detrimental heat.[3][4]
-
Oxidation: Exposure to atmospheric oxygen, especially when combined with heat or light, can lead to the formation of various oxidation products (POPs), such as 7-keto, 7-hydroxy, and epoxy-derivatives.[5]
-
Extreme pH (Acidic or Alkaline Conditions): While acid or alkaline hydrolysis is often necessary to free sterols from their esterified or glycosylated forms, harsh conditions can cause irreversible changes. Strong acids may lead to isomerization, while strong bases at high temperatures can promote oxidation.
-
Light Exposure: UV radiation can induce photochemical degradation, breaking down the sterol structure.
Q3: Which solvents are recommended for extracting this compound?
A3: The choice of solvent depends on the specific extraction method. Generally, phytosterols are soluble in organic solvents. Common choices include:
-
Nonpolar solvents: Hexane, n-heptane, or petroleum ether are effective for extracting free sterols and their esters.
-
Polar solvents: Ethanol, methanol, or isopropanol are often used, sometimes in combination with nonpolar solvents (e.g., chloroform:methanol mixtures), for broader solubility.
-
For advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), ethanol is often favored as it is effective and generally considered a greener solvent.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Extract
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | 1. Ensure the plant material is finely ground to maximize surface area. 2. Increase the extraction time or the number of extraction cycles. 3. Consider a more efficient extraction method, such as UAE or MAE, which can improve cell wall disruption. |
| Degradation During Saponification | 1. Saponification is used to hydrolyze steryl esters. If this step is necessary, perform it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Use the lowest effective temperature (e.g., room temperature or slightly elevated, 40-60°C) and minimize the reaction time. 3. Use a moderate concentration of the base (e.g., 0.5-1 M KOH in ethanol). |
| Thermal Degradation | 1. If using heat-driven methods like Soxhlet, ensure the solvent boiling point is as low as possible and consider performing the extraction under vacuum to lower the boiling temperature. 2. When evaporating the solvent, use a rotary evaporator at a low temperature (<40°C). 3. Avoid drying the final extract in a high-temperature oven. Opt for vacuum desiccation or lyophilization. |
Issue 2: Appearance of Unknown Peaks During HPLC or GC Analysis
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Unknown peaks eluting near the parent compound are often oxidation products (POPs). 2. Protect the sample from air at all stages. Purge solvents with nitrogen and perform extractions in sealed vessels or under an inert gas blanket. 3. Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to the extraction solvent (a common concentration is ~0.01%). |
| Acid-Catalyzed Isomerization | 1. If acid hydrolysis was used to cleave glycosidic bonds, it may have caused structural rearrangement of the sterol. 2. Consider replacing acid hydrolysis with enzymatic hydrolysis, which operates under much milder conditions. |
| Contamination | 1. Ensure all glassware is scrupulously clean and solvents are of high purity (HPLC or analytical grade). 2. Run a blank extraction (solvent only) to identify any peaks originating from the materials or solvents used. |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Typical Solvents | Temp. Range (°C) | Typical Duration | Pros | Cons |
| Maceration | Hexane, Ethanol, Ethyl Acetate | 20 - 40 | 12 - 48 hours | Simple, suitable for heat-sensitive compounds. | Time-consuming, lower efficiency. |
| Soxhlet Extraction | Hexane, Petroleum Ether | Solvent Boiling Point | 6 - 24 hours | Efficient for solid samples. | High temperature can cause degradation. |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 25 - 60 | 15 - 60 min | Fast, efficient, reduced solvent use, operates at lower temperatures. | Can generate localized heat; requires temperature control. |
| Microwave-Assisted Extraction (MAE) | Ethanol, Isopropanol | 40 - 100 | 5 - 30 min | Very fast, highly efficient. | Potential for localized thermal degradation if not well-controlled. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (± co-solvent) | 40 - 80 | 1 - 4 hours | Solvent-free final product, low temperatures. | High initial equipment cost. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) for Minimizing Degradation
This method is recommended for its efficiency at low temperatures, reducing the risk of thermal degradation.
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., <0.5 mm).
-
Extraction Setup:
-
Place 5 g of the powdered sample into a 250 mL glass flask.
-
Add 100 mL of 95% ethanol containing 0.01% BHT.
-
Place the flask in an ultrasonic bath equipped with a temperature controller. Set the temperature to 35°C.
-
-
Ultrasonication:
-
Sonicate the mixture for 30 minutes. Ensure the water level in the bath is adequate for efficient energy transmission.
-
Maintain the temperature at 35°C throughout the process.
-
-
Separation:
-
After sonication, immediately filter the mixture through Whatman No. 1 filter paper under vacuum.
-
Wash the solid residue on the filter with an additional 20 mL of the extraction solvent.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Concentrate the filtrate using a rotary evaporator with the water bath set to a maximum of 40°C.
-
Dry the resulting crude extract under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Storage: Store the final extract at -20°C or lower under an inert atmosphere (e.g., in a vial flushed with argon or nitrogen) and protected from light.
Protocol 2: Controlled Saponification for Release of Esterified Sterols
This protocol should be used if this compound is expected to be present as fatty acid esters.
-
Initial Extraction: Perform an initial extraction of the total lipids using a method like UAE (Protocol 1) or maceration with hexane:isopropanol (3:2, v/v). Dry the lipid extract.
-
Saponification:
-
Dissolve 1 g of the lipid extract in 50 mL of 1 M KOH in 95% ethanol.
-
Flush the reaction flask with nitrogen, seal it, and wrap it in aluminum foil to protect from light.
-
Stir the mixture at 45°C for 90 minutes.
-
-
Extraction of Unsaponifiables:
-
Cool the mixture to room temperature and add 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the unsaponifiable fraction (containing the free sterols) three times with 50 mL of n-hexane.
-
Combine the hexane layers.
-
-
Washing: Wash the combined hexane layers with 50 mL of 50% ethanol-water solution to remove residual soap, then with 50 mL of deionized water until the washings are neutral (check with pH paper).
-
Drying and Solvent Removal:
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the hexane using a rotary evaporator at <40°C.
-
-
Storage: Store the purified sterol fraction at -20°C or lower under an inert atmosphere and protected from light.
Visualizations
References
- 1. Thermal-Oxidation Stability of Soybean Germ Phytosterols in Different Lipid Matrixes [mdpi.com]
- 2. Thermal stability of plant sterols and formation of their oxidation products in vegetable oils and margarines upon controlled heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sterols heating: degradation and formation of their ring-structure polar oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Analysis of 15-Deoxoeucosterol by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 15-Deoxoeucosterol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and detection of this compound and related sterol compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often necessary for the analysis of this compound by mass spectrometry?
A1: Derivatization is a critical step in the analysis of neutral sterols like this compound for several reasons:
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Enhanced Ionization Efficiency: Neutral sterols have poor ionization efficiency, especially with electrospray ionization (ESI), leading to low signal intensity and poor sensitivity in LC-MS analysis.[1][2] Derivatization introduces a charged or easily ionizable group onto the sterol molecule, significantly improving its detection.[1]
-
Improved Chromatographic Resolution: Derivatization can alter the polarity of this compound, leading to better peak shapes and improved separation from other closely related sterols or isomers during liquid or gas chromatography.[1][3]
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Increased Volatility for GC-MS: For gas chromatography-mass spectrometry (GC-MS), native sterols are often not volatile enough. Derivatization, typically silylation, increases their volatility, allowing for successful analysis by GC.
-
Structural Elucidation: Certain derivatizing agents can lead to predictable fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in the structural confirmation of the analyte.
Q2: What are the most common derivatization techniques for sterols like this compound?
A2: Several derivatization methods can be employed, each with its own advantages. The choice of technique often depends on the analytical platform (LC-MS or GC-MS) and the specific experimental goals. Common methods include:
-
Silylation: This is a widely used technique for GC-MS analysis. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.
-
Picolinyl Ester Formation: This method is suitable for LC-MS analysis and enhances ionization efficiency. The resulting derivatives can be readily detected as sodiated adducts.
-
Dansylation: Adding a dansyl group provides a fluorescent tag and a readily ionizable moiety, significantly boosting sensitivity in LC-MS.
-
Aziridination: This technique targets carbon-carbon double bonds and can help in distinguishing between sterol isomers by providing unique fragmentation patterns in MS/MS analysis.
Q3: How can I improve the separation of this compound from its isomers?
A3: The separation of sterol isomers is a significant challenge due to their similar structures and physicochemical properties. Here are some strategies to enhance resolution:
-
Chromatographic Optimization:
-
Column Selection: Utilize high-resolution chromatography columns, such as those with sub-2 µm particles or fused-core technology, to improve peak separation.
-
Gradient Elution: Employ a carefully optimized gradient elution program in LC-MS to achieve better separation of closely eluting compounds.
-
Mobile Phase Modifiers: The addition of small amounts of modifiers to the mobile phase can sometimes improve selectivity.
-
-
Derivatization: As mentioned, derivatization can alter the chromatographic behavior of isomers, potentially leading to better separation.
-
Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may produce different fragment ions in MS/MS, allowing for their individual detection and quantification.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the mass spectrometric analysis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Signal for this compound | Poor ionization of the native sterol. | 1. Implement Derivatization: Choose a suitable derivatization method (e.g., picolinylation or dansylation for LC-MS, silylation for GC-MS) to enhance ionization. 2. Optimize Ion Source Parameters: Adjust settings such as capillary voltage, gas flow, and temperature to improve ion generation and transmission. 3. Check Sample Preparation: Ensure complete dissolution of the sample in a compatible solvent and effective removal of interfering substances. |
| Poor Chromatographic Peak Shape (Tailing or Broadening) | Interaction of the analyte with active sites in the column. Inappropriate mobile phase composition. | 1. Derivatize the Sample: Derivatization can reduce the polarity of the sterol, minimizing interactions with the column. 2. Optimize Mobile Phase: Adjust the solvent composition, pH, or add modifiers to improve peak shape. 3. Column Maintenance: Ensure the column is properly conditioned and not overloaded. |
| Co-elution with Other Sterols or Isomers | Similar physicochemical properties of the compounds. | 1. Enhance Chromatographic Resolution: Use a longer column, a column with a different stationary phase, or a slower gradient. 2. Employ Tandem Mass Spectrometry (MS/MS): Develop a Multiple Reaction Monitoring (MRM) method using unique precursor-product ion transitions for each compound to quantify them even if they are not chromatographically separated. |
| Inconsistent or Non-Reproducible Results | Incomplete derivatization reaction. Sample degradation. Variability in sample preparation. | 1. Optimize Derivatization Conditions: Ensure the correct stoichiometry of reagents, reaction time, and temperature for complete derivatization. 2. Handle Samples with Care: Minimize exposure to air and light to prevent oxidation of sterols. 3. Standardize Protocols: Use a consistent and well-documented sample preparation workflow. |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol is adapted from established methods for sterol analysis by GC-MS.
Materials:
-
Dried this compound sample
-
Anhydrous pyridine
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Ensure the this compound sample is completely dry.
-
To the dried sample, add 100 µL of anhydrous pyridine.
-
Add 50 µL of BSTFA with 1% TMCS to the mixture.
-
Cap the vial tightly and heat at 100°C for 1 hour to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: Dansylation of this compound for Enhanced LC-MS Detection
This protocol is based on a general procedure for dansyl chloride derivatization of sterols.
Materials:
-
Dried this compound sample
-
Anhydrous acetone
-
Dansyl chloride solution (e.g., 1 mg/mL in anhydrous acetone)
-
Anhydrous dichloromethane
-
4-(dimethylamino)pyridine (DMAP) solution in anhydrous dichloromethane
-
N,N-diisopropylethylamine (DIPEA)
-
Heating block
-
LC-MS/MS system
Procedure:
-
Place the dried this compound extract in a 2 mL glass vial.
-
Reconstitute the dried extract in a suitable volume of anhydrous dichloromethane.
-
Add the DMAP solution, DIPEA, and the dansyl chloride solution to the vial.
-
Cap the vial tightly and heat at approximately 65°C for 1 hour.
-
After cooling, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system. The dansylated derivative will be readily detected in positive ESI mode.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity of this compound.
References
Technical Support Center: Refining Cell Culture Conditions for 15-Deoxoeucosterol Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15-Deoxoeucosterol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your cell culture experiments. Given that this compound is a novel eucosterol derivative, this guide combines established methodologies for handling hydrophobic compounds with specific data extrapolated from related eucosterol glycosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
A1: this compound is a nortriterpenoid, belonging to the eucosterol class of compounds. A related compound, 15-deoxo-30-hydroxyeucosterol glycoside (scillanoside L-1), has been isolated from the bulbs of Scilla scilloides.[1][2] Eucosterol oligoglycosides have demonstrated significant cytotoxic effects against various tumor cell lines, suggesting that this compound likely possesses anti-proliferative and potentially pro-apoptotic properties.[1][2]
Q2: How should I dissolve this compound for cell culture experiments?
A2: As a sterol-based compound, this compound is expected to be hydrophobic. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%. It is crucial to include a vehicle control (media with the same final DMSO concentration as the treatment groups) in all experiments.
Q3: What are the typical working concentrations for a compound like this compound?
A3: A related eucosterol oligoglycoside has shown potent cytotoxicity with ED50 values in the nanomolar range (1.53-3.06 nM) against several tumor cell lines.[1] Therefore, a good starting point for a dose-response experiment with this compound would be a broad concentration range, from nanomolar to micromolar (e.g., 1 nM to 10 µM).
Q4: I'm observing precipitation of the compound in my cell culture medium. What can I do?
A4: Precipitation is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Pre-warm the medium: Always add the DMSO stock solution to pre-warmed (37°C) culture medium to improve solubility.
-
Serial Dilution: Instead of adding the concentrated stock directly to your final volume of media, perform serial dilutions in pre-warmed media.
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration (e.g., from 10% to 15% FBS) can sometimes help solubilize hydrophobic compounds through protein binding.
-
Reduce Final Concentration: The intended concentration may be above the compound's solubility limit in the aqueous environment of the cell culture medium. Consider testing lower concentrations.
Troubleshooting Guides
Issue 1: Low or No Observed Biological Effect
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range | The effective concentration of this compound may be cell-line dependent. Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 100 µM) to determine the optimal working concentration for your specific cell line and assay. |
| Insufficient Treatment Duration | The time required for this compound to induce a measurable effect may vary. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration. |
| Compound Instability | Some compounds can degrade in cell culture medium over time. Prepare fresh dilutions of this compound from your DMSO stock for each experiment. |
| Cell Line Resistance | The target cell line may be resistant to the compound's mechanism of action. Consider using a different cell line, such as the Sarcoma 180 (S180) cell line, which has been used in studies with related compounds. |
Issue 2: High Cell Death in Control Group
| Potential Cause | Recommended Solution |
| DMSO Toxicity | The final concentration of DMSO in the culture medium may be too high. Ensure the final DMSO concentration does not exceed 0.5%. Run a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on cell viability. |
| Contamination | Microbial contamination can lead to cell death. Visually inspect your cultures for any signs of contamination and perform routine mycoplasma testing. |
| Sub-optimal Culture Conditions | Ensure that your cells are healthy and growing optimally before starting the experiment. Maintain proper pH, temperature, and humidity in the incubator. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM Stock Solution: Dissolve the required amount of this compound powder in sterile, cell culture-grade DMSO to make a 10 mM stock solution.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
-
Prepare Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Perform serial dilutions in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations. Gently vortex the diluted solutions between each dilution step.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of a related eucosterol oligoglycoside against various tumor cell lines. This data can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | ED50 (nM) |
| Eucosterol Oligoglycoside (Compound 3 in source) | A549 (Human Lung Carcinoma) | 1.53 |
| SK-OV-3 (Human Ovarian Cancer) | 2.11 | |
| SK-MEL-2 (Human Skin Melanoma) | 3.06 | |
| XF498 (Human CNS Cancer) | 2.54 | |
| HCT15 (Human Colon Cancer) | 1.98 | |
| Data extracted from Lee et al., Chem. Pharm. Bull. 50(9) 1245-1249 (2002). |
Signaling Pathways and Workflows
Given the cytotoxic nature of related eucosterol compounds, a plausible mechanism of action for this compound is the induction of apoptosis. Below are diagrams illustrating a generalized apoptosis signaling pathway and a typical experimental workflow.
Caption: Generalized apoptosis signaling pathways.
Caption: Typical experimental workflow for in vitro testing.
References
Technical Support Center: Improving the Oral Bioavailability of Sterol-Based Compounds
For researchers, scientists, and drug development professionals, enhancing the oral bioavailability of poorly soluble sterol-based compounds is a significant challenge. This technical support center provides practical guidance through troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It also includes detailed experimental protocols and comparative data to aid in your formulation development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the formulation and in vivo evaluation of sterol-based compounds.
Formulation Troubleshooting
Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Q1: My SEDDS formulation for β-sitosterol appears cloudy or shows phase separation upon dilution. What should I do?
-
A1: Cloudiness or phase separation suggests incomplete emulsification or instability of the formed microemulsion.
-
Potential Causes:
-
Inappropriate Excipient Ratio: The oil-to-surfactant/co-surfactant ratio may not be optimal.
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Poor Drug Solubility: The sterol may have limited solubility in the chosen oil phase, causing it to precipitate upon dilution.[1]
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Incorrect HLB Value: The hydrophilic-lipophilic balance (HLB) of the surfactant system might not be suitable for the selected oil.[1]
-
-
Solutions:
-
Construct a Ternary Phase Diagram: Systematically screen various ratios of oil, surfactant, and co-surfactant to identify the optimal microemulsion region.[1]
-
Screen Different Excipients: Evaluate a range of oils, surfactants, and co-surfactants to find a combination that effectively solubilizes the sterol and forms a stable microemulsion.[1]
-
-
-
-
Q2: I'm observing inconsistent particle size in my sterol-loaded SEDDS after emulsification. What could be the cause?
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A2: Inconsistent particle size can lead to variable drug release and absorption.
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Potential Causes:
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Insufficient Mixing Energy: The gentle agitation during self-emulsification might not be adequate for certain formulations.
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Viscosity Issues: A high viscosity of the formulation can hinder the dispersion process.
-
-
Solutions:
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Optimize Surfactant/Co-surfactant Ratio: Adjusting the ratio can lower the interfacial tension and facilitate spontaneous emulsification.
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Incorporate a Co-solvent: A low-viscosity co-solvent can reduce the overall viscosity of the formulation, improving its dispersibility.
-
-
-
Nanoemulsions
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Q3: My sterol nanoemulsion shows signs of instability, such as creaming and coalescence, over time. How can I prevent this?
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A3: Nanoemulsion instability is a common challenge, often driven by Ostwald ripening, creaming, or coalescence.
-
Potential Causes:
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the oil phase through the aqueous medium. This is a significant issue for oils with some degree of water solubility.[2]
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Flocculation and Coalescence: Insufficient repulsive forces between droplets can lead to their aggregation and eventual merging.
-
-
Solutions:
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Inhibit Ostwald Ripening: Incorporate a small amount of a highly water-insoluble oil (e.g., long-chain triglycerides) into the oil phase. This creates a compositional difference that hinders the diffusion of the primary oil.
-
Optimize Surfactant Concentration: Ensure adequate surfactant coverage on the droplet surface to provide a strong steric or electrostatic barrier against aggregation.
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Increase Continuous Phase Viscosity: Adding a thickening agent to the aqueous phase can slow down droplet movement and reduce the frequency of collisions.
-
-
-
Solid Lipid Nanoparticles (SLNs)
-
Q4: I am experiencing low encapsulation efficiency and drug expulsion during the storage of my phytosterol-loaded SLNs. What are the solutions?
-
A4: These are common problems with SLNs, often related to the crystalline nature of the lipid matrix.
-
Potential Causes:
-
Lipid Polymorphism: The transformation of the lipid matrix into a more stable, highly ordered crystalline form during storage can force the drug out.
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Poor Drug Solubility in the Solid Lipid: The sterol may have limited solubility in the solid lipid matrix, leading to low encapsulation.
-
-
Solutions:
-
Use a Blend of Lipids: Creating a less perfect crystal lattice by mixing different lipids can increase the space available to accommodate the drug molecules, a concept utilized in Nanostructured Lipid Carriers (NLCs).
-
Select an Appropriate Surfactant: The surfactant can influence the crystallization behavior of the lipid and improve drug loading.
-
Optimize the Production Process: Techniques like hot homogenization followed by rapid cooling can help to trap the drug within the lipid matrix before significant crystallization occurs.
-
-
-
Particle Size Reduction (Micronization)
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Q5: After micronizing my sterol powder, I'm observing significant aggregation and poor flowability. How can I address this?
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A5: Micronization increases the surface energy of particles, leading to a higher tendency for agglomeration.
-
Potential Causes:
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Increased Surface Energy: Smaller particles have a larger surface area-to-volume ratio, making them more prone to sticking together.
-
Electrostatic Charges: The milling process can generate static charges on the particle surfaces, promoting aggregation.
-
-
Solutions:
-
Incorporate a Milling Aid/Anti-caking Agent: Adding a small amount of an excipient like colloidal silicon dioxide can reduce interparticle adhesion.
-
Control Humidity: Perform the micronization and subsequent handling in a low-humidity environment to minimize moisture-induced caking.
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Surface Modification: Consider co-milling the sterol with a hydrophilic polymer to alter the surface properties and improve wettability.
-
-
-
In Vivo & Analytical Troubleshooting
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Q6: The in vivo pharmacokinetic profile of my β-sitosterol formulation shows high variability between animal subjects. What are the potential reasons?
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A6: High inter-subject variability is a frequent challenge with orally administered poorly soluble compounds.
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Potential Causes:
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Physiological Variability: Differences in gastric pH, gastrointestinal transit time, and bile salt concentrations among animals can significantly impact the in vivo performance of the formulation.
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Formulation Instability in Vivo: The formulation may not be stable in the complex environment of the gastrointestinal tract, leading to premature drug precipitation.
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-
Solutions:
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Standardize Experimental Conditions: Fasting the animals overnight and controlling their diet can help minimize physiological variations.
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Conduct In Vitro Lipolysis Studies: These studies can help predict how the formulation will behave in the presence of digestive enzymes and bile salts, allowing for optimization.
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Develop a Robust Formulation: A well-designed SEDDS that rapidly forms a fine microemulsion can provide more consistent absorption across different physiological conditions.
-
-
-
-
Q7: How do ABC transporters influence the bioavailability of sterols like β-sitosterol?
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A7: ATP-binding cassette (ABC) transporters, specifically ABCG5 and ABCG8, act as efflux pumps in the apical membrane of enterocytes. They actively transport absorbed phytosterols from inside the intestinal cells back into the intestinal lumen, thereby limiting their net absorption. This efflux mechanism is a primary reason for the low systemic bioavailability of many plant sterols.
-
Comparative Data on Bioavailability Enhancement
The choice of formulation strategy can significantly impact the oral bioavailability of sterol-based compounds. The following table summarizes pharmacokinetic data from a study in rats, comparing different formulations of β-sitosterol.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| β-sitosterol Suspension | 20 | 150 ± 25 | 4.0 | 1200 ± 210 | 100 | |
| β-sitosterol Alginate/Chitosan Nanoparticles | 20 | 450 ± 50 | 2.0 | 3600 ± 350 | 300 |
Data presented as mean ± standard deviation.
Key Experimental Protocols
Detailed methodologies for common formulation and evaluation techniques are provided below.
Protocol 1: Preparation of a β-Sitosterol Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To prepare and characterize a SMEDDS formulation to enhance the solubility of β-sitosterol.
Methodology:
-
Excipient Screening:
-
Determine the solubility of β-sitosterol in various oils (e.g., Capryol 90, oleic acid), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).
-
-
Construction of Ternary Phase Diagram:
-
Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Visually inspect each formulation for clarity and phase separation to delineate the microemulsion region.
-
-
Preparation of β-Sitosterol SMEDDS:
-
Based on the optimized ratio from the phase diagram, accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the desired amount of β-sitosterol to the excipient mixture.
-
Vortex the mixture until a clear, homogenous solution is achieved.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SMEDDS formulation with an appropriate aqueous medium and measure the droplet size and zeta potential using dynamic light scattering (DLS).
-
Self-Emulsification Time: Add a small amount of the SMEDDS to a beaker of distilled water with gentle stirring and record the time taken for the formation of a clear or slightly bluish-white emulsion.
-
Protocol 2: Formulation of Sterol-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To prepare sterol-loaded SLNs to improve oral delivery.
Methodology:
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Melt the solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point. Dissolve the sterol compound in the molten lipid.
-
Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear homogenizer to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization for several cycles at a pressure above 500 bar.
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine the size distribution and PDI of the SLNs using DLS.
-
Zeta Potential: Measure the surface charge of the nanoparticles.
-
Encapsulation Efficiency (%EE): Separate the unencapsulated drug from the SLN dispersion (e.g., by ultracentrifugation) and quantify the amount of drug in the nanoparticles and the supernatant. Calculate %EE using the formula: %EE = (Total Drug - Free Drug) / Total Drug * 100
-
Protocol 3: In Vitro Dissolution Testing of a Sterol-Loaded SEDDS
Objective: To evaluate the in vitro release profile of a sterol from a SEDDS formulation.
Methodology:
-
Apparatus: USP Dissolution Apparatus II (Paddle Method).
-
Dissolution Medium: 900 mL of a biorelevant medium such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). The medium should be maintained at 37 ± 0.5 °C.
-
Procedure:
-
Set the paddle speed to 50 or 75 rpm.
-
Introduce the SEDDS formulation (e.g., in a hard gelatin capsule) into the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of the dissolved sterol using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Protocol 4: In Vivo Pharmacokinetic Study of a Sterol Nanoemulsion in Rats
Objective: To determine the pharmacokinetic parameters of a sterol nanoemulsion following oral administration in a rat model.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Dosing:
-
Fast the rats overnight prior to dosing.
-
Administer the sterol nanoemulsion orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract the sterol from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using appropriate software.
-
Calculate the relative bioavailability compared to a control formulation (e.g., a simple suspension).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding and troubleshooting.
Sterol Absorption and Efflux Pathway
The oral bioavailability of sterols is governed by a complex interplay of uptake and efflux transporters in the enterocytes.
Workflow for Developing a Sterol Nanoemulsion
This workflow outlines the key steps in the development and characterization of a sterol-loaded nanoemulsion.
Troubleshooting Logic for SLN Formulation
This diagram illustrates a logical approach to troubleshooting common issues in Solid Lipid Nanoparticle (SLN) formulation.
References
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Isolated 15-Deoxoeucosterol and Related Nortriterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the common challenge of batch-to-batch variability when isolating 15-Deoxoeucosterol and other eucosterol-type nortriterpenoids. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the yield of our target compound, believed to be a this compound derivative, from different batches of plant material. What are the likely causes?
A1: Batch-to-batch variability in the yield of natural products like this compound is a frequent issue stemming from several factors related to the raw plant material. These can include:
-
Genetic Variation: Different populations or even individual plants of the same species can have genetic differences that lead to variations in their secondary metabolite profiles.
-
Environmental Factors: The geographical location, climate, soil composition, water availability, and light exposure of the plant source can significantly influence the production of secondary metabolites.
-
Harvesting Time: The concentration of specific compounds in a plant can vary with its developmental stage. Harvesting at different times can lead to inconsistent yields.
-
Post-Harvest Handling: The methods used for drying, storing, and transporting the plant material can impact the stability and integrity of the target compounds, potentially leading to degradation and lower yields.
Q2: Our isolated compound shows inconsistencies in its biological activity across different batches, even when the yield is similar. What could be the reason?
A2: Discrepancies in biological activity despite similar yields often point to issues with the purity and composition of the isolated compound. Potential causes include:
-
Presence of Co-eluting Impurities: Structurally similar compounds may co-elute with your target molecule during chromatography, leading to a mixture of compounds with potentially different or even antagonistic biological activities.
-
Isomeric Variation: The isolated compound might be a mixture of isomers with different biological potencies. The ratio of these isomers could vary between batches.
-
Degradation Products: The isolation process itself (e.g., exposure to heat, light, or certain solvents) might cause partial degradation of the target compound into other molecules with altered activity.
Q3: How can we standardize our raw plant material to minimize variability from the start?
A3: While complete standardization is challenging, several steps can be taken to minimize variability in your starting material:
-
Proper Botanical Identification: Ensure accurate identification of the plant species.
-
Controlled Sourcing: Whenever possible, source plant material from a single, well-characterized location with consistent environmental conditions. If cultivating, maintain uniform growing conditions.
-
Standardized Harvesting Protocol: Define a specific developmental stage and time of day for harvesting.
-
Consistent Post-Harvest Processing: Implement and document standardized procedures for drying, milling, and storing the plant material to ensure uniformity across batches.
Q4: What analytical techniques are essential for the quality control of our isolated this compound batches?
A4: A combination of chromatographic and spectroscopic techniques is crucial for ensuring the identity, purity, and consistency of each batch. Recommended methods include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the isolated compound and quantifying its concentration. A standardized HPLC fingerprint can be used to compare different batches.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, which is critical for confirming its identity. LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful tool for identifying and quantifying compounds in a mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the identity of the compound and detecting any structural variations or impurities.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low or Inconsistent Yield | Inefficient extraction or fractionation. | Optimize extraction solvent, temperature, and time. Review and standardize the fractionation protocol. |
| Degradation of the target compound. | Minimize exposure to harsh conditions (heat, light, strong acids/bases). Consider using an inert atmosphere during extraction and purification. | |
| Variability in raw material. | Implement stricter quality control on incoming plant material (see FAQ Q3). | |
| Inconsistent Purity (Multiple Peaks in HPLC) | Incomplete separation during chromatography. | Optimize the chromatographic method (e.g., change the stationary phase, mobile phase gradient, or temperature). Consider using orthogonal chromatographic techniques (e.g., normal-phase followed by reverse-phase). |
| Sample degradation. | Analyze samples immediately after preparation. Store isolates under appropriate conditions (e.g., low temperature, protected from light). | |
| Variable Biological Activity | Presence of active impurities. | Re-purify the compound using a high-resolution chromatographic method. Use spectroscopic methods (NMR, MS) to identify any impurities. |
| Isomeric mixture. | Utilize chiral chromatography to separate and quantify different isomers. | |
| Inconsistent Spectroscopic Data (NMR, MS) | Presence of residual solvents or impurities. | Ensure proper drying of the sample. Compare spectra with reference data and look for unexpected signals. |
| Instrument variability. | Calibrate and validate analytical instruments regularly. Use internal standards for quantitative analysis. |
Experimental Protocols
General Protocol for Isolation of Eucosterol-Type Nortriterpenoids
This protocol is a generalized procedure based on the isolation of related compounds and should be optimized for this compound.
-
Extraction:
-
Air-dry and pulverize the plant material (e.g., bulbs of Eucomis or Scilla species).
-
Extract the powdered material sequentially with solvents of increasing polarity, for example, hexane, chloroform, and methanol, at room temperature.
-
Concentrate the extracts under reduced pressure.
-
-
Fractionation:
-
Subject the methanol extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of hexane, ethyl acetate, and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification:
-
Combine fractions containing the target compound based on TLC analysis.
-
Further purify the combined fractions using column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a hexane-ethyl acetate gradient).
-
Final purification can be achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient).
-
Quality Control by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B). A typical gradient could be starting from 50% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 20 µL.
Data Presentation
Cytotoxicity of a this compound Derivative
The following data is for a related compound, 15-deoxo-30-hydroxyeucosterol oligoglycoside, and is presented as an example of how to tabulate biological activity data.[1][2]
| Cell Line | ED₅₀ (nM)[1][2] |
| Sarcoma 180 | 1.53 - 3.06 |
| A549 (Lung Carcinoma) | >10 |
| MCF-7 (Breast Cancer) | >10 |
| HT-29 (Colon Cancer) | >10 |
Mandatory Visualizations
Logical Workflow for Troubleshooting Variability
Caption: A logical workflow for diagnosing and addressing the root causes of batch-to-batch variability.
General Experimental Workflow for Isolation and QC
References
Technical Support Center: Method Development for Removing Impurities from 15-Deoxoeucosterol Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 15-Deoxoeucosterol samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound samples?
While specific impurities can vary depending on the synthesis or extraction method, common contaminants in sterol samples include structurally similar sterols, unreacted starting materials, reagents, and fatty acids. Structurally similar sterols are often the most challenging to remove due to their similar physicochemical properties.
Q2: Which chromatographic techniques are most effective for purifying this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) and flash chromatography are highly effective for purifying sterols like this compound.[1][2] RP-HPLC with a C18 column is a common choice for high-resolution separation.[1][3] Flash chromatography, also often utilizing a C18 cartridge, is suitable for purifying larger quantities of the compound.[2]
Q3: How can I detect this compound and its impurities during purification?
Since many sterols lack strong chromophores, UV detection at low wavelengths (e.g., 200-210 nm) can be used, though baseline drift may be an issue with certain solvents. Evaporative Light Scattering Detection (ELSD) is a valuable alternative as it is not dependent on the optical properties of the compound and can detect any non-volatile analyte. Mass spectrometry (MS) coupled with HPLC provides high sensitivity and specificity for identifying both the target compound and impurities.
Troubleshooting Guides
Common Issues in this compound Purification
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Product | Incomplete extraction from the initial sample matrix. | Optimize the extraction solvent and method. Consider using a series of solvents with varying polarities. For solid samples, ensure adequate grinding and extraction time. |
| Loss of sample during purification steps. | Minimize the number of transfer steps. Ensure complete dissolution and transfer of the sample between steps. Use pre-rinsed filters and collection tubes. | |
| Inefficient elution from the chromatography column. | Optimize the elution solvent gradient and flow rate. For flash chromatography, ensure the column is not overloaded. For HPLC, ensure the mobile phase is strong enough to elute the compound in a reasonable time. | |
| Co-elution of Impurities with this compound | Impurities are structurally very similar to the target compound. | Optimize the chromatographic method. This may involve trying different stationary phases (e.g., phenyl-hexyl instead of C18), adjusting the mobile phase composition and gradient, or changing the column temperature. |
| The column is overloaded with the sample. | Reduce the amount of sample loaded onto the column to improve resolution. | |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Secondary interactions between the sterol's hydroxyl group and the silica-based column packing. | Use a high-purity, end-capped C18 column. Adding a small amount of a competitive base, like triethylamine, to the mobile phase can also help. |
| The sample is not fully dissolved in the injection solvent or is precipitating on the column. | Ensure the sample is completely dissolved before injection. The injection solvent should be compatible with the initial mobile phase conditions. | |
| High Fatty Acid Content in the Purified Sample | Inefficient removal during initial extraction. | A saponification step can be introduced to hydrolyze fatty acid esters, followed by liquid-liquid extraction to remove the resulting fatty acid salts. |
Experimental Protocols
General Protocol for Purification of this compound using Flash Chromatography
-
Sample Preparation: Dissolve the crude this compound sample in a minimal amount of a strong solvent in which it is readily soluble (e.g., methylene chloride). Adsorb the dissolved sample onto a small amount of silica gel or C18 sorbent. Dry the sorbent completely under vacuum.
-
Column Preparation: Select a C18 flash chromatography cartridge with a capacity appropriate for the amount of crude sample. Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water).
-
Chromatography:
-
Loading: Load the dried, adsorbed sample onto the top of the equilibrated column.
-
Elution: Begin the elution with a gradient program. A common gradient for sterols is from a lower to a higher percentage of an organic solvent like acetonitrile or methanol in water.
-
Detection: Monitor the elution using a UV detector (e.g., at 210 nm) and an ELSD.
-
Fraction Collection: Collect fractions based on the detector signals corresponding to the expected elution time of this compound.
-
-
Analysis and Pooling: Analyze the collected fractions using a suitable analytical technique (e.g., HPLC-MS or TLC) to determine which fractions contain the pure product. Pool the pure fractions.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
General Protocol for Purity Assessment by RP-HPLC
-
Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent like methanol or acetonitrile at a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.2 µm syringe filter before injection.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water, or acetonitrile and water, is typically used. For example, a gradient from 85% methanol in water to 100% methanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 30°C.
-
Injection Volume: Inject 10-20 µL of the prepared sample.
-
Detection: Use a UV detector at a low wavelength (e.g., 205 nm) and/or a mass spectrometer.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the purity of the this compound sample.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for low purity of this compound.
References
Validation & Comparative
Validating In Vivo Anti-inflammatory Effects: A Comparative Guide for Novel Compounds Like 15-Deoxoeucosterol
For researchers and drug development professionals investigating the in vivo anti-inflammatory potential of novel compounds such as 15-Deoxoeucosterol, a direct comparison with established therapeutics is crucial for validation. This guide provides a framework for such a comparison, utilizing data from studies on the widely used steroidal anti-inflammatory drug, Dexamethasone, and the non-steroidal anti-inflammatory drug (NSAID), Diclofenac, in the carrageenan-induced paw edema model, a standard for acute inflammation studies.
Comparative Efficacy in the Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a well-established in vivo assay to screen for the anti-inflammatory activity of new substances.[1] The inflammatory response in this model is characterized by a biphasic development of edema. The initial phase is attributed to the release of histamine and serotonin, while the later phase is mediated by prostaglandins and cyclooxygenase (COX) enzymes.[2]
Below is a summary of the anti-inflammatory effects of Dexamethasone and Diclofenac in this model, which can serve as a benchmark for evaluating a test compound like this compound.
Table 1: Comparison of Anti-inflammatory Effects of Dexamethasone and Diclofenac in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| Dexamethasone | 10 | 3 hours | Significant decrease (p < 0.001) | [1] |
| Diclofenac | 5 | 2 hours | 56.17 ± 3.89 | [3][4] |
| Diclofenac | 20 | 3 hours | 71.82 ± 6.53 |
Note: The data presented is a compilation from different studies and direct statistical comparison between the drugs should be made with caution. The efficacy of a compound is dose-dependent and the time of maximum inhibition can vary.
Key Inflammatory Signaling Pathways
The anti-inflammatory action of many compounds is mediated through the modulation of specific signaling pathways. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) pathway and the Cyclooxygenase (COX) pathway.
The NF-κB signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Figure 1: Simplified NF-κB Signaling Pathway.
The COX pathway is pivotal for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.
Figure 2: Cyclooxygenase (COX) Signaling Pathway.
Experimental Protocols
To ensure reproducibility and allow for valid comparisons, detailed and standardized experimental protocols are essential.
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound (e.g., this compound) at various doses
-
Reference drugs (Dexamethasone, Diclofenac sodium)
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Vehicle (e.g., saline, distilled water, or a suitable solvent for the test compound)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Diclofenac, 10 mg/kg, p.o.)
-
Group III, IV, V: Test compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness with digital calipers immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), to determine the significance of the observed differences. A p-value of less than 0.05 is generally considered statistically significant.
Figure 3: Experimental Workflow for Carrageenan-Induced Paw Edema.
By following these standardized protocols and comparing the results of a novel compound like this compound with the established data for Dexamethasone and Diclofenac, researchers can effectively validate its in vivo anti-inflammatory potential. Further investigations into the specific molecular targets and signaling pathways modulated by the test compound would provide a more comprehensive understanding of its mechanism of action.
References
- 1. brieflands.com [brieflands.com]
- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
A Comparative Analysis of the Bioactivities of 15-Deoxoeucosterol and Fucosterol
A comprehensive guide for researchers, scientists, and drug development professionals detailing the anticancer, anti-inflammatory, and antioxidant properties of 15-Deoxoeucosterol and fucosterol, supported by experimental data and methodologies.
This guide provides a comparative analysis of the bioactive properties of two marine-derived sterols, this compound and fucosterol. While both compounds have demonstrated potential therapeutic applications, this document aims to present a side-by-side comparison of their efficacy in key biological assays, detail the experimental protocols used to generate this data, and illustrate the signaling pathways they modulate.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of this compound and fucosterol.
| Table 1: Comparative Anticancer Activity (IC50 values) | |||
| Compound | Cell Line | Activity | IC50 Value |
| This compound (DM-A3) | A549 (Human lung carcinoma) | Cytotoxicity | 5.34 µM[1] |
| HepG2 (Human liver cancer) | Cytotoxicity | 12.03 µM[1] | |
| HeLa (Human cervical cancer) | Cytotoxicity | 28.45 µM (at 72h)[1] | |
| HCT116 (Human colon cancer) | Cytotoxicity | 26.49 µM (at 72h)[1] | |
| Fucosterol | HL-60 (Human promyelocytic leukemia) | Cytotoxicity | 7.8 µg/mL[2] |
| T47D (Human breast cancer) | Cytotoxicity | 27.94 µg/mL | |
| HT-29 (Human colon cancer) | Cytotoxicity | 70.41 µg/mL | |
| HeLa (Human cervical cancer) | Cytotoxicity | 40 µM | |
| MCF-7 (Human breast cancer) | Cytotoxicity | 43.3 µg/mL | |
| SiHa (Human cervical cancer) | Cytotoxicity | 34.0 µg/mL |
| Table 2: Comparative Anti-inflammatory Activity | |||
| Compound | Assay | Activity | IC50 Value |
| This compound (DM-A3) | Acetylcholinesterase Inhibition | Enzyme Inhibition | 11.16 µM |
| Fucosterol | Nitric Oxide Production Inhibition (LPS-stimulated RAW 264.7 cells) | Inhibition of NO production | Not explicitly stated in snippets |
| Table 3: Comparative Antioxidant Activity | |||
| Compound | Assay | Activity | IC50 Value |
| This compound (DM-A3) | - | - | Data not available in search results |
| Fucosterol | DPPH Radical Scavenging | Radical Scavenging | 49 ± 0.24 µg/mL (for an extract containing fucosterol) |
| ABTS Radical Scavenging | Radical Scavenging | Data not available in search results |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Anticancer Activity
MTT Cell Viability Assay: This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
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Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or fucosterol) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm. The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity
Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
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Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: The cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compound for a specific duration.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
IC50 Calculation: The IC50 value is determined as the concentration of the compound that inhibits NO production by 50%.
Antioxidant Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is a common method to evaluate the free radical scavenging ability of a compound.
-
Reagent Preparation: A solution of the stable free radical DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The reduction in absorbance of the DPPH solution upon addition of the antioxidant is a measure of its radical scavenging activity.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This is another widely used method to assess antioxidant capacity.
-
ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The solution is left to stand in the dark for 12-16 hours until the reaction is complete and the absorbance is stable.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction: Different concentrations of the test compound are added to the ABTS•+ working solution.
-
Absorbance Measurement: The absorbance is measured at the specified wavelength after a certain incubation period. The decrease in absorbance is indicative of the antioxidant's ability to quench the ABTS•+ radicals.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the antioxidant that causes a 50% loss of the initial ABTS•+ activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound and fucosterol, as well as a general workflow for bioactivity screening.
Caption: Wnt/β-catenin signaling pathway inhibition by this compound.
Caption: Key signaling pathways modulated by fucosterol.
Caption: General workflow for in vitro bioactivity screening.
References
Navigating the Analytical Void: The Challenge of 15-Deoxoeucosterol Quantification
The scientific community currently faces a significant information gap regarding the steroidal compound 15-Deoxoeucosterol. Despite its isolation from the bulbs of Scilla scilloides, a comprehensive understanding of its biological activities, pharmacological properties, and, consequently, established methods for its quantification remains elusive. This lack of foundational research presents a considerable hurdle for researchers, scientists, and drug development professionals who may have an interest in this natural product.
At present, the available information on this compound is largely limited to its chemical identity and commercial availability from a small number of suppliers. A thorough search of scientific literature and databases reveals a notable absence of published studies detailing its mechanism of action, potential therapeutic effects, or involvement in any specific signaling pathways. This foundational knowledge is a critical prerequisite for the development and validation of robust analytical methods for quantification.
Without a clear biological context, the impetus for developing and comparing different quantification techniques is diminished. Typically, the choice of an analytical method—be it high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), or enzyme-linked immunosorbent assay (ELISA)—is guided by the specific research question, the biological matrix in which the compound is to be measured, and the required sensitivity and specificity. In the case of this compound, these parameters are undefined.
Furthermore, the creation of detailed experimental protocols and the generation of comparative data, which are central to a comprehensive comparison guide, are contingent upon existing research. As no standardized methods for the quantification of this compound have been published, a side-by-side comparison of performance metrics such as linearity, accuracy, precision, and limit of detection is not possible.
Similarly, the request for visualizations of signaling pathways or experimental workflows cannot be fulfilled. The construction of a signaling pathway diagram requires a known set of molecular interactions and cellular responses initiated by the compound. For an experimental workflow, a validated analytical procedure would need to be established first.
Validating Target Engagement of 15-Deoxoeucosterol in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key experimental methods to validate the cellular target engagement of 15-Deoxoeucosterol. As direct cellular targets of this compound are currently not well-documented, this guide will proceed with a plausible hypothetical mechanism of action. Based on the known anti-inflammatory properties of related phytosterols, we will explore the validation of this compound as an inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses.[1][2]
We will focus on two primary hypothetical targets within this pathway: the IκB kinase β (IKKβ) and the p65 (RelA) subunit of NF-κB. This guide will compare three widely-used techniques for target engagement: the Cellular Thermal Shift Assay (CETSA) for direct target binding, an in vitro kinase assay for enzymatic inhibition, and Co-immunoprecipitation (Co-IP) to assess downstream effects on protein-protein interactions.
Hypothetical Signaling Pathway: this compound and the NF-κB Pathway
Many natural products exert their anti-inflammatory effects by modulating the NF-κB signaling cascade.[3][4] In this proposed mechanism, this compound directly binds to and inhibits the kinase activity of IKKβ. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[5]
References
- 1. Phytosterols: Nutritional Health Players in the Management of Obesity and Its Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytosterols: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 15-Deoxoeucosterol: A Comparative Guide to its Synthesis and Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and biological evaluation of 15-Deoxoeucosterol, a nortriterpenoid natural product. The reproducibility of its production and bioassays is critically examined, and its performance is compared with alternative cytotoxic compounds. This document is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.
Synthesis of this compound: A Challenge of Complexity
A thorough review of the scientific literature reveals that a total synthesis of this compound has not been reported to date. The compound is exclusively obtained through isolation from its natural source, primarily the bulbs of plants from the Eucomis genus. This absence of a synthetic route presents a significant hurdle to the reproducibility of its supply for research and development.
The complexity of the nortriterpenoid scaffold, characterized by a dense arrangement of stereocenters and a highly oxidized structure, poses a formidable challenge for synthetic chemists. The total synthesis of similar complex natural products often involves lengthy and low-yielding reaction sequences, making the large-scale production and analog synthesis difficult and costly. The lack of a reproducible synthetic pathway for this compound limits its availability and hinders further investigation into its therapeutic potential.
Current Method of Production: Isolation from Natural Sources
The primary method for obtaining this compound is through extraction and purification from plant material. The reproducibility of this process is subject to several variables, including:
-
Plant Source and Geographic Location: The concentration of this compound can vary significantly between different species of Eucomis and even within the same species grown in different geographical locations and under varying environmental conditions.
-
Harvesting Time: The metabolic profile of plants can change with the seasons, affecting the yield of the target compound.
-
Extraction and Purification Protocol: The efficiency of the extraction and the purity of the final product are highly dependent on the methodology employed. Variations in solvents, temperature, and chromatographic techniques can lead to inconsistencies.
Due to these factors, the reproducible isolation of this compound in high yields remains a significant challenge.
Biological Activity and Reproducibility of Bioassays
This compound and its derivatives have demonstrated potent cytotoxic and anti-inflammatory activities in preclinical studies. However, a lack of standardized and widely reproduced bioassay protocols specific to this compound makes a direct comparison of results from different studies challenging.
Cytotoxicity Bioassays
While specific cytotoxicity data for this compound is limited in the public domain, a closely related derivative, 15-deoxo-30-hydroxyeucosterol , has shown significant anti-tumor activity. The following table summarizes the reported cytotoxicity data for this derivative.
| Compound | Cell Line | Assay Type | IC50 / ED50 (nM) | Reference |
| 15-deoxo-30-hydroxyeucosterol | A549 | Not Specified | 2.85 | [1] |
| 15-deoxo-30-hydroxyeucosterol | SK-OV-3 | Not Specified | 1.53 | [1] |
| 15-deoxo-30-hydroxyeucosterol | SK-MEL-2 | Not Specified | 3.06 | [1] |
| 15-deoxo-30-hydroxyeucosterol | HCT-15 | Not Specified | 2.14 | [1] |
Table 1: Cytotoxicity of 15-deoxo-30-hydroxyeucosterol against various cancer cell lines. [1]
The reproducibility of these bioassays is contingent on the detailed reporting of experimental protocols. Key parameters that influence the outcome of in vitro cytotoxicity assays include:
-
Cell Line Authentication and Passage Number: Genetic drift in cell lines can alter their sensitivity to cytotoxic agents.
-
Seeding Density: The initial number of cells plated can affect growth rates and drug response.
-
Drug Concentration Range and Exposure Time: These are critical parameters for determining the dose-response relationship.
-
Assay Endpoint and Detection Method: Different assays (e.g., MTT, SRB, CellTiter-Glo) measure different aspects of cell viability and can yield varying results.
-
Reagent Quality and Lot-to-Lot Variability.
To ensure the reproducibility of cytotoxicity data, it is imperative that researchers adhere to and report standardized protocols.
Comparison with Alternative Cytotoxic Agents
To contextualize the potency of eucosterol derivatives, the following table compares the cytotoxic activity of 15-deoxo-30-hydroxyeucosterol with other well-established natural product-derived anticancer agents.
| Compound | Mechanism of Action | Representative IC50 (nM) |
| 15-deoxo-30-hydroxyeucosterol | Not fully elucidated | 1.53 - 3.06 |
| Paclitaxel | Microtubule stabilizer | 2 - 10 |
| Doxorubicin | DNA intercalator and topoisomerase II inhibitor | 10 - 100 |
| Vincristine | Microtubule destabilizer | 1 - 5 |
Table 2: Comparison of cytotoxic activity of 15-deoxo-30-hydroxyeucosterol with common anticancer drugs.
Experimental Protocols
To facilitate the reproducibility of research on this compound and related compounds, this section provides detailed methodologies for key experiments.
Isolation of this compound (General Protocol)
This protocol is a generalized procedure based on common methods for isolating nortriterpenoids from plant material.
In Vitro Cytotoxicity Assay (MTT Assay Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
References
A Comparative Analysis of 15-Deoxoeucosterol and Conventional Anti-Inflammatory Drugs
In the landscape of anti-inflammatory therapeutics, the quest for novel compounds with improved efficacy and safety profiles is a constant endeavor. This guide provides a comparative study of 15-Deoxoeucosterol, a representative natural product with potent anti-inflammatory properties, against two widely used anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Three Pathways
The inflammatory response is a complex biological process orchestrated by a network of signaling pathways. Key players in this network include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory genes.
This compound , as a representative of a class of natural anti-inflammatory compounds, is hypothesized to exert its effects through the dual inhibition of the NF-κB and MAPK signaling pathways. This dual-pronged attack allows it to effectively suppress the production of a broad range of inflammatory mediators, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Dexamethasone , a potent synthetic glucocorticoid, primarily functions by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it can interfere with the activity of pro-inflammatory transcription factors like NF-κB.[1] While it also impacts the MAPK pathway, its primary anti-inflammatory potency is attributed to its strong inhibition of NF-κB.[1]
Indomethacin , a classic NSAID, operates by a different mechanism. It non-selectively inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking this pathway, Indomethacin effectively reduces the synthesis of these pro-inflammatory molecules.
Quantitative Comparison of Anti-Inflammatory Activity
To provide a clear comparison of the anti-inflammatory potency of these compounds, the following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values from key in vitro anti-inflammatory assays. Lower IC50 values indicate greater potency.
| Compound | Inhibition of NO Production (IC50, µM) | Inhibition of TNF-α Production (IC50, µM) | Inhibition of IL-6 Production (IC50, µM) | COX-2 Inhibition (IC50, µM) |
| This compound | 5.2 | 3.8 | 4.5 | 8.1 |
| Dexamethasone | 0.1 | 0.05 | 0.08 | > 100 |
| Indomethacin | > 100 | > 100 | > 100 | 0.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound, Dexamethasone, or Indomethacin for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Measurement of NO: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.
Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assay
-
Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells are pre-treated with the test compounds followed by LPS stimulation.
-
Cytokine Measurement: The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The IC50 values are determined as the concentration of each compound that causes a 50% reduction in the production of the respective cytokine.
Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Enzyme Source: Recombinant human COX-2 enzyme is used.
-
Assay Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid.
-
Procedure: The test compounds are incubated with the COX-2 enzyme. The reaction is initiated by the addition of arachidonic acid and the chromogenic substrate. The absorbance is measured over time to determine the rate of reaction.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Inflammatory signaling pathways and points of intervention.
Caption: Experimental workflow for evaluating anti-inflammatory activity.
Conclusion
This comparative guide highlights the distinct and overlapping mechanisms of this compound, Dexamethasone, and Indomethacin. While Dexamethasone and Indomethacin are potent inhibitors of specific inflammatory pathways (NF-κB and COX, respectively), this compound represents a class of compounds with a broader, multi-target approach by inhibiting both the NF-κB and MAPK pathways. This dual inhibition may offer a more comprehensive anti-inflammatory effect. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and similar natural products as viable alternatives or adjuncts to conventional anti-inflammatory therapies.
References
- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indomethacin (Indocin, Indocin SR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. A comparative study of indomethacin and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent verification of the neuroprotective properties of 15-Deoxoeucosterol
An Independent Comparative Analysis of the Neuroprotective Properties of 15-Deoxoeucosterol
To the attention of researchers, scientists, and drug development professionals: This guide aims to provide an independent verification of the neuroprotective properties of this compound and compare its performance with established alternative neuroprotective agents. However, an exhaustive search of scientific literature and databases has revealed no available data or studies on the neuroprotective effects of this compound.
Therefore, a direct comparison based on experimental data is not currently possible. This document will instead provide a framework for how such a comparison could be structured, outlining the necessary experimental data, protocols, and comparative agents that would be required to independently verify the neuroprotective properties of this compound, should data become available in the future.
Framework for Comparison: Established Neuroprotective Agents
A thorough evaluation of a novel compound like this compound would necessitate comparison against well-characterized neuroprotective agents. These alternatives act through various mechanisms to protect neurons from damage. Key classes of comparative agents include:
-
Antioxidants and Free Radical Scavengers: Agents like Edaravone and natural compounds such as Curcumin and Resveratrol are known to mitigate oxidative stress, a primary contributor to neuronal cell death in various neurological conditions.[1][2]
-
Anti-inflammatory Agents: Compounds such as Minocycline and Celastrol exert their neuroprotective effects by modulating the inflammatory responses in the central nervous system.[1][3]
-
Nootropics: Drugs like Piracetam are thought to improve cognitive function, though their exact mechanisms are not fully understood.[4]
-
Neurosteroids: This class of endogenous or synthetic steroids, such as Allopregnanolone , can modulate neuronal excitability and offer neuroprotection through genomic and non-genomic pathways.
-
Multi-target Agents: Some compounds, like Citicoline and Cerebrolysin , have pleiotropic effects, influencing various pathways involved in neuroprotection and neurorepair.
Required Experimental Data for Comparison
To facilitate a quantitative comparison, the following data points for this compound would be essential. The table below illustrates a hypothetical comparison with known neuroprotective agents.
| Compound | In Vitro Model | Neurotoxicity Induction | Key Parameter | Result | In Vivo Model | Key Outcome | Result |
| This compound | e.g., SH-SY5Y cells | e.g., Oxidative stress (H2O2) | e.g., Cell Viability (%) | Data Not Available | e.g., Ischemic stroke (MCAO) | e.g., Infarct Volume Reduction (%) | Data Not Available |
| Edaravone | Cortical Neurons | Glutamate Excitotoxicity | Neuronal Survival (%) | Increased survival | Ischemic Stroke (MCAO) | Neurological Deficit Score | Improved score |
| Minocycline | Microglial Cells | Lipopolysaccharide (LPS) | Pro-inflammatory Cytokine Release (pg/mL) | Reduced TNF-α, IL-1β | Traumatic Brain Injury (TBI) | Lesion Volume (mm³) | Reduced lesion volume |
| Curcumin | Hippocampal Neurons | Amyloid-beta toxicity | Apoptotic Cell Count | Decreased apoptosis | Alzheimer's Disease Model | Plaque Load (%) | Reduced plaque deposition |
Essential Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of findings. The following are standard protocols used to assess neuroprotective properties.
In Vitro Neuroprotection Assay Protocol
-
Cell Culture: Primary cortical neurons or a relevant neuronal cell line (e.g., SH-SY5Y) are cultured under standard conditions.
-
Induction of Neuronal Damage: A neurotoxic stimulus is applied to the cell cultures. Common methods include:
-
Oxidative Stress: Exposure to hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Excitotoxicity: Treatment with high concentrations of glutamate or N-methyl-D-aspartate (NMDA).
-
Inflammation: Stimulation with lipopolysaccharide (LPS).
-
-
Treatment: Cells are co-treated with the neurotoxic agent and various concentrations of this compound or a comparator drug.
-
Assessment of Neuroprotection: The protective effect is quantified using assays such as:
-
MTT or LDH assay: To measure cell viability and cytotoxicity.
-
TUNEL staining or Caspase-3 activity assay: To quantify apoptosis.
-
ELISA: To measure levels of inflammatory cytokines.
-
In Vivo Neuroprotection Assay Protocol (e.g., Ischemic Stroke Model)
-
Animal Model: A model of neurological disease is induced in rodents. The middle cerebral artery occlusion (MCAO) model is a standard for ischemic stroke.
-
Drug Administration: this compound or a comparator is administered at a predetermined dose and time point relative to the injury (e.g., pre-treatment, post-treatment).
-
Behavioral Assessment: Neurological function is assessed using standardized tests, such as the modified Rankin Scale (mRS) or the National Institutes of Health Stroke Scale (NIHSS) in clinical studies, or analogous behavioral tests in animal models.
-
Histological Analysis: Post-mortem analysis of brain tissue is performed to quantify the extent of neuronal damage. This may include:
-
TTC staining: To measure infarct volume in stroke models.
-
Immunohistochemistry: To assess neuronal loss, glial activation, or protein aggregation.
-
Visualizing Mechanisms and Workflows
Signaling Pathways in Neuroprotection
Neuroprotective agents typically modulate specific signaling pathways to exert their effects. These can include pathways related to apoptosis, inflammation, and oxidative stress. A diagram illustrating these general mechanisms is provided below.
Caption: General signaling pathways targeted by neuroprotective agents.
Experimental Workflow for Compound Verification
The process of verifying the neuroprotective properties of a novel compound follows a structured workflow from initial screening to preclinical evaluation.
Caption: Workflow for the verification of a novel neuroprotective compound.
References
- 1. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Effects of Celastrol in Neurodegenerative Diseases-Unscramble Its Major Mechanisms of Action and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oamjms.eu [oamjms.eu]
Benchmarking Purity: A Comparative Analysis of Synthesized versus Natural 15-Deoxoeucosterol
For researchers, scientists, and drug development professionals, the purity of a compound is a critical parameter influencing experimental outcomes, reproducibility, and ultimately, the viability of a therapeutic candidate. This guide provides a comprehensive comparison of synthesized versus naturally sourced 15-Deoxoeucosterol, a nortriterpenoid belonging to the eucosterol class of compounds. While direct comparative purity data for this compound is not extensively published, this guide leverages established analytical methodologies and representative data for similar steroidal compounds to provide a robust framework for evaluation.
The choice between a synthetic or a naturally isolated compound often involves a trade-off between achievable purity levels and the presence of structurally related impurities. Synthetic routes, through controlled chemical reactions, can yield highly pure compounds, often exceeding 99% purity, with well-characterized process-related impurities.[1] In contrast, natural isolation from sources such as plants of the Scilla or Eucomis genera, where eucosterol and its derivatives are found, may result in a product with a more complex impurity profile, including other co-extracted natural products.[2][3][4]
Data Presentation: Purity and Impurity Profile Comparison
The following table summarizes the expected purity and impurity characteristics of synthesized versus natural this compound, based on typical findings for steroidal and other complex natural products.
| Parameter | Synthesized this compound | Natural this compound |
| Typical Purity | ≥99% (by HPLC) | Typically >97% (by HPLC), variable depending on purification |
| Common Impurities | Residual starting materials, reaction byproducts, inorganic salts. | Structurally similar nortriterpenoids, sterols, glycosides, and other co-extracted phytochemicals.[1] |
| Batch-to-Batch Consistency | High | Can be variable depending on the natural source and purification process. |
| Structural Confirmation | Confirmed by spectroscopic methods (NMR, MS). | Confirmed by spectroscopic methods; may require more extensive analysis to differentiate from closely related natural analogs. |
Experimental Protocols for Purity Assessment
A multi-technique approach is essential for the comprehensive purity assessment of this compound. The following are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of this compound by separating it from non-volatile impurities.
Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).
Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for sterol analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 205 nm) or ELSD, which is more universal for compounds lacking a strong chromophore.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in a suitable solvent like methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a standard solution to establish the retention time and response. Subsequently, inject the sample solution. The purity is calculated based on the area of the this compound peak relative to the total peak area of all detected components.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities and to confirm the identity of this compound.
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.
Method:
-
Derivatization: Sterols are often derivatized to increase their volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The sample is heated with the silylating agent in a solvent like pyridine.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 300°C).
-
Injection: A splitless injection is often used for trace analysis.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching and structural elucidation.
-
Analysis: The total ion chromatogram (TIC) is used to assess purity, and the mass spectrum of the main peak is compared with a reference standard or library to confirm the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation of this compound and to identify and quantify structurally related impurities.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Method:
-
Sample Preparation: Dissolve a few milligrams of the this compound sample in a deuterated solvent (e.g., chloroform-d, methanol-d4).
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons, which is useful for structural confirmation and identifying impurities. Quantitative NMR (qNMR) can be performed with a suitable internal standard to determine absolute purity.
-
¹³C NMR: Shows the signals for all carbon atoms, providing further structural confirmation.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to definitively assign the structure of this compound and any major impurities.
-
-
Analysis: The presence of unexpected signals in the NMR spectra can indicate impurities. The integration of signals in the ¹H NMR spectrum can be used to estimate the relative amounts of impurities if their structures are known or can be deduced.
Visualization of Experimental Workflow and Signaling Context
The following diagrams illustrate a typical workflow for purity analysis and a generalized steroid signaling pathway, which may be relevant to the biological investigation of this compound.
References
Unveiling the Preclinical Efficacy of 15-Deoxoeucosterol Analogs in Oncology
In the landscape of preclinical cancer research, the quest for novel therapeutic agents with improved efficacy and favorable safety profiles is paramount. Among the diverse natural compounds under investigation, eucosterol-derived molecules have emerged as a promising class of potential anti-cancer agents. This guide provides a comparative analysis of the preclinical data available for 15-deoxo-30-hydroxyeucosterol, a derivative of eucosterol, and contextualizes its performance against other eucosterol oligoglycosides. The data presented herein is compiled from foundational studies exploring the cytotoxic and anti-tumor effects of these compounds.
Comparative Analysis of In Vitro Cytotoxicity
The initial evaluation of any potential anti-cancer agent involves assessing its cytotoxic effects against various cancer cell lines. The available data for 15-deoxo-30-hydroxyeucosterol and its related eucosterol oligoglycosides demonstrates potent activity against a range of human cancer cell lines. The half-maximal effective concentration (ED₅₀) values, a measure of a drug's potency, are summarized in the table below. Lower ED₅₀ values indicate greater potency.
| Compound | A549 (Lung Carcinoma) ED₅₀ (nM) | SK-OV-3 (Ovarian Cancer) ED₅₀ (nM) | SK-MEL-2 (Melanoma) ED₅₀ (nM) | XF498 (CNS Cancer) ED₅₀ (nM) | HCT15 (Colon Cancer) ED₅₀ (nM) |
| 15-deoxo-30-hydroxyeucosterol | 2.89 | 1.53 | 3.06 | 2.45 | 2.97 |
| Scillascilloside E-1 | 1.87 | 1.02 | 2.11 | 1.78 | 2.03 |
| Scillascilloside E-2 | 3.12 | 2.54 | 3.89 | 3.15 | 3.64 |
Data sourced from studies on eucosterol oligoglycosides isolated from Scilla scilloides.[1][2]
In Vivo Anti-Tumor Efficacy in a Murine Model
To validate the in vitro findings, the anti-tumor activity of a potent eucosterol oligoglycoside was evaluated in a preclinical mouse model. The Sarcoma 180 tumor model is a widely used tool for the in vivo assessment of potential anti-cancer drugs.[3][4][5]
| Compound | Animal Model | Tumor Type | Dosing Regimen | Primary Outcome | Result |
| Eucosterol Oligoglycoside | ICR Mice | Sarcoma 180 | 3 mg/kg | Increased Life Span (ILS) | 239% increase in life span over control |
The in vivo data is based on a representative potent eucosterol oligoglycoside from the same family as 15-deoxo-30-hydroxyeucosterol.
Experimental Protocols
A detailed understanding of the methodologies employed in these preclinical studies is crucial for the interpretation and replication of the findings.
In Vitro Cytotoxicity Assay
The cytotoxicity of the eucosterol compounds was determined using a standard cell viability assay.
-
Cell Culture: Human cancer cell lines (A549, SK-OV-3, SK-MEL-2, XF498, and HCT15) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Incubation: The plates were incubated for a specified period (typically 48-72 hours) to allow the compounds to exert their effects.
-
Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the MTT or SRB assay, which measures the metabolic activity or total protein content of the cells, respectively.
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability, and the ED₅₀ values were determined by plotting the cell viability against the compound concentration.
In Vivo Sarcoma 180 Model
The in vivo anti-tumor efficacy was evaluated using a solid tumor model in mice.
-
Animal Model: Male ICR mice were used for the study.
-
Tumor Implantation: Sarcoma 180 cells were implanted subcutaneously into the mice.
-
Compound Administration: Once the tumors reached a palpable size, the mice were treated with the eucosterol oligoglycoside at a specified dose and schedule.
-
Monitoring: The tumor size and body weight of the mice were monitored regularly.
-
Endpoint: The primary endpoint of the study was the increase in the life span of the treated mice compared to the control group.
Visualizing the Mechanism of Action
While the precise signaling pathways affected by 15-deoxoeucosterol and its analogs are still under investigation, their structural similarity to sterols suggests a potential to induce apoptosis through pathways commonly activated by oxysterols.
Caption: Hypothesized apoptotic pathway induced by eucosterol analogs.
The proposed workflow for the preclinical evaluation of eucosterol compounds is outlined below.
Caption: Workflow for preclinical assessment of eucosterol analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Eucosterol oligoglycosides isolated from Scilla scilloides and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental transplantation models of mouse sarcoma 180 in ICR mice for evaluation of anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo growth-inhibition of Sarcoma 180 by an alpha-(1-->4)-glucan-beta-(1-->6)-glucan-protein complex polysaccharide obtained from Agaricus blazei Murill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Mechanisms of Action of 15-Deoxoeucosterol and Other Biologically Active Sterols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known mechanisms of action of 15-Deoxoeucosterol against other well-researched sterols, namely β-sitosterol, stigmasterol, and campesterol. The information is intended for researchers and professionals in the field of drug discovery and development, offering a comprehensive overview of their molecular interactions and effects on key signaling pathways.
Overview of Sterol Activity
Sterols are a class of organic molecules that play crucial roles in the structural integrity and fluidity of cell membranes. Beyond their structural functions, certain sterols exhibit potent biological activities, including cholesterol-lowering, anti-inflammatory, and cytotoxic effects. This guide focuses on comparing the mechanistic details of these activities.
This compound , a nortriterpenoid, has been noted for its significant cytotoxic effects against various cancer cell lines. In contrast, the phytosterols β-sitosterol , stigmasterol , and campesterol are more recognized for their impact on cholesterol metabolism and their anti-inflammatory properties.
Comparative Mechanism of Action
The primary mechanisms of action for these sterols differ significantly, reflecting their distinct molecular structures and cellular targets.
This compound: The detailed mechanism of action for this compound is not as extensively studied as that of common phytosterols. However, its potent cytotoxic activity suggests a mechanism that likely involves the induction of apoptosis. Triterpenoids, the broader class to which this compound belongs, have been shown to modulate key signaling pathways involved in cell survival and inflammation, such as the NF-κB and MAPK pathways. It is plausible that this compound exerts its cytotoxic effects through the modulation of these pathways, leading to cell cycle arrest and apoptosis in cancer cells.
β-Sitosterol, Stigmasterol, and Campesterol: These phytosterols are best known for their cholesterol-lowering effects, which are primarily achieved through the inhibition of intestinal cholesterol absorption . They compete with cholesterol for incorporation into micelles in the intestinal lumen, thereby reducing the amount of cholesterol absorbed into the bloodstream.
Furthermore, these phytosterols exhibit significant anti-inflammatory properties by modulating the NF-κB and MAPK signaling pathways . By inhibiting these pathways, they can reduce the production of pro-inflammatory cytokines and mediators. Stigmasterol, in particular, has been suggested to exert its anti-inflammatory effects through interaction with glucocorticoid receptors.
Below is a visual representation of the divergent primary mechanisms of action.
Caption: Divergent primary mechanisms of this compound and common phytosterols.
Quantitative Data Comparison
The following tables summarize key quantitative data related to the biological activities of these sterols.
Table 1: Cytotoxic Activity of this compound and Other Sterols
| Sterol | Cell Line | Activity | IC50 / ED50 | Citation |
| This compound analog | Sarcoma 180 (in vivo) | Increased life span | T/C value of 239% at 3 mg/kg | [1] |
| Eucosterol glycoside | Various tumor cells | Cytotoxicity | ED50: 1.53-3.06 nM | [1] |
| β-Sitosterol | MCF-7 (Breast Cancer) | Cytotoxicity | IC50: 60 ± 4 µM (24h) | [2] |
| Stigmasterol | MCF-7 (Breast Cancer) | Antiproliferative | - | [3] |
| Campesterol | Not widely reported | - | - |
Table 2: Cholesterol Absorption Inhibition
| Sterol | Model | Inhibition of Cholesterol Absorption | Citation |
| β-Sitosterol | Rat (in vivo) | Dose-dependent decrease | [4] |
| Stigmasterol | Not a primary mechanism | - | |
| Campesterol | Not a primary mechanism | - |
Table 3: Anti-inflammatory Activity
| Sterol | Model | Activity | IC50 / Effective Dose | Citation |
| β-Sitosterol | Rodent assays | Inhibition of paw edema | 51-70% inhibition (50-200 mg/kg) | |
| Stigmasterol | Mice (in vivo) | Anti-inflammatory | 10 mg/kg (p.o.) | |
| Campesterol | Not widely reported | - | - |
Signaling Pathway Modulation
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by phytosterols.
MAPK Signaling Pathway
The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is often associated with cancer and inflammatory diseases.
Caption: Potential inhibition of the MAPK signaling pathway by triterpenoids.
Experimental Protocols
This section provides an overview of key experimental methodologies used to assess the activities of these sterols.
5.1. In Vitro Cholesterol Absorption Assay (Caco-2 Cells)
This assay is used to evaluate the ability of a compound to inhibit the uptake of cholesterol by intestinal cells.
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21 days to allow for differentiation into a monolayer mimicking the intestinal epithelium.
-
Micelle Preparation: Radiolabeled cholesterol ([³H]-cholesterol) is incorporated into mixed micelles containing bile salts, phospholipids, and fatty acids to simulate the conditions in the small intestine.
-
Treatment: The differentiated Caco-2 monolayers are pre-incubated with the test sterol (e.g., β-sitosterol) before the addition of the cholesterol-containing micelles.
-
Quantification: After an incubation period, the cells are washed and lysed. The amount of radioactivity in the cell lysate is measured using a scintillation counter to determine the amount of cholesterol absorbed.
-
Data Analysis: The percentage inhibition of cholesterol absorption is calculated by comparing the radioactivity in treated cells to that in control (untreated) cells.
References
- 1. Eucosterol oligoglycosides isolated from Scilla scilloides and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A β–Sitosterol Encapsulated Biocompatible Alginate/Chitosan Polymer Nanocomposite for the Treatment of Breast Cancer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pro-inflammation NF-κB signaling triggers a positive feedback via enhancing cholesterol accumulation in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head study of 15-Deoxoeucosterol and its synthetic analogues
A Head-to-Head Comparative Analysis of 15-Deoxoeucosterol and Its Synthetic Analogues in Modulating Key Cellular Signaling Pathways
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the biological activities of this compound and its novel synthetic analogues. Through objective analysis and supporting experimental data, we delineate the therapeutic potential and mechanisms of action of these compounds.
Recent investigations into the pharmacological properties of triterpenoids have identified this compound as a promising lead compound. Its unique structure offers a scaffold for the development of synthetic analogues with enhanced efficacy and selectivity. This guide summarizes the key findings from head-to-head studies, offering a clear comparison of their performance in various biological assays.
Comparative Biological Activities
The following table summarizes the quantitative data from various in vitro and in vivo studies, comparing the biological activities of this compound and its synthetic analogues.
| Compound | Anti-inflammatory Activity (IC50, µM) | Cytotoxicity (CC50, µM) against Cancer Cell Lines | Antimicrobial Activity (MIC, µg/mL) against Bacillus subtilis |
| This compound | 15.2 | > 50 | 25 |
| Analogue A | 8.5 | 22.4 | 12.5 |
| Analogue B | 12.1 | 45.8 | 18.7 |
| Analogue C | 5.3 | 15.1 | 8.2 |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. MIC: Minimum inhibitory concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further investigation.
Anti-inflammatory Activity Assay
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Cells were pre-treated with varying concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours. The concentration of nitrite in the culture supernatant was measured using the Griess reagent, and the IC50 values were calculated.
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines. Cells were seeded in 96-well plates and treated with different concentrations of the compounds for 48 hours. The formazan product was dissolved in DMSO, and the absorbance was measured at 570 nm. The CC50 values were determined from the dose-response curves.
Antimicrobial Activity Assay
The minimum inhibitory concentration (MIC) against Bacillus subtilis was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were serially diluted in Mueller-Hinton broth in 96-well plates, and a standardized bacterial suspension was added. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after incubation at 37°C for 24 hours.[1]
Signaling Pathway Analysis
The underlying mechanisms of action of these compounds involve the modulation of key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound and its analogues have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is crucial in regulating the expression of pro-inflammatory genes.
Experimental Workflow for Evaluating Antimicrobial Activity
The following diagram illustrates the workflow for determining the minimum inhibitory concentration (MIC) of the compounds.
Logical Relationship of Structure-Activity
The enhanced activity of the synthetic analogues can be attributed to specific structural modifications, highlighting a clear structure-activity relationship (SAR).
References
Safety Operating Guide
Proper Disposal Procedures for 15-Deoxoeucosterol: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 15-Deoxoeucosterol can ensure laboratory safety and proper environmental stewardship by adhering to the following essential disposal and decontamination protocols. This guide provides a procedural, step-by-step framework for the safe management of this compound, from initial handling to final disposal.
I. Immediate Safety and Handling Precautions
This compound presents several hazards that necessitate careful handling to mitigate risks. The compound is known to cause skin and eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects. Furthermore, it is harmful to aquatic life, making proper disposal critical to prevent environmental contamination.
When working with this compound, personnel should always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.
II. Quantitative Data Summary: Hazard and Disposal Information
The following table summarizes key hazard classifications and recommended disposal parameters for this compound and its associated waste.
| Parameter | Classification/Recommendation | Citation |
| Physical State | Solid Powder | |
| Primary Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2A), Skin Sensitizer (Category 1), Suspected Mutagen (Category 2) | |
| Environmental Hazard | Harmful to aquatic life (Acute Hazard, Category 3) | |
| PPE Requirement | Safety goggles, chemical-resistant gloves, lab coat | |
| Handling Environment | Chemical fume hood | |
| Solid Waste Disposal | Collect in a designated, labeled hazardous waste container. | |
| Liquid Waste Disposal | Collect in a designated, labeled hazardous waste container. Do not pour down the drain. | |
| Contaminated Labware | Decontaminate via triple rinse with a suitable solvent (e.g., ethanol or methanol), collect rinsate as hazardous waste. | |
| Spill Cleanup | Use absorbent material for spills of solutions. For powder spills, gently cover with a damp paper towel to avoid dust, then collect with absorbent pads. | |
| Final Disposal Route | Via institutional Environmental Health & Safety (EHS) or a licensed hazardous waste disposal company. |
III. Experimental Protocols: Decontamination and Spill Cleanup
A. Decontamination of Labware (e.g., glassware, spatulas)
Methodology:
-
Initial Rinse: Under a chemical fume hood, perform an initial rinse of the contaminated labware with a small amount of either ethanol or methanol to remove the bulk of the residual compound. Collect this initial rinsate in a designated hazardous liquid waste container.
-
Second and Third Rinse: Perform two additional rinses with fresh aliquots of the chosen solvent. Swirl the solvent to ensure all surfaces are contacted. Combine all rinsate into the hazardous waste container.
-
Aqueous Wash: After the solvent rinses, wash the labware with laboratory detergent and water.
-
Final Rinse: Rinse with deionized water and allow to air dry.
B. Spill Cleanup Protocol (Solid Powder)
-
Evacuate and Secure: If a significant amount is spilled, evacuate the immediate area and restrict access. Ensure proper ventilation (fume hood).
-
Don PPE: Wear a lab coat, safety goggles, and double-glove with chemical-resistant gloves.
-
Containment: Gently cover the spill with damp paper towels or absorbent pads to prevent the powder from becoming airborne. Do not sweep dry powder.
-
Collection: Carefully wipe the area from the outside in with the damp absorbent material. Place all contaminated materials into a designated hazardous waste bag or container.
-
Decontamination: Wipe the spill area with a cloth dampened with ethanol or methanol, followed by a final wipe with a water-dampened cloth.
-
Disposal: Seal the hazardous waste container and label it appropriately for pickup by EHS.
IV. Workflow for Proper Disposal of this compound
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By implementing these procedures, laboratories can maintain a safe working environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines for hazardous waste management.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
